Wistariasaponin
Description
Significance of Wistariasaponin in Contemporary Natural Product Research
Wistariasaponins are of considerable interest to the scientific community due to their unique chemical architectures and the biological properties they may possess. cymitquimica.comtargetmol.com Natural products have historically been a vital source of new medicines, and saponins (B1172615), in particular, have demonstrated a wide range of biological activities, including anti-inflammatory and antitumor effects. researchgate.net The investigation of wistariasaponins contributes to the broader effort to discover novel bioactive compounds from natural sources. scispace.comtjnpr.org
Research into these compounds has led to the isolation and characterization of several new chemical entities. jst.go.jpnih.gov For instance, studies on Wisteria brachybotrys and Wisteria sinensis have resulted in the identification of multiple wistariasaponins, such as wistariasaponins A, B1, B2, C, D, and G. jst.go.jpnih.govmdpi.com Each new discovery adds to the growing library of natural products and provides new molecular scaffolds for potential therapeutic development. The exploration of these compounds is a key aspect of contemporary natural product research. scispace.com
Scope and Objectives of this compound Academic Inquiry
The academic inquiry into wistariasaponins is multifaceted, with several key objectives guiding the research. A primary goal is the isolation and structural elucidation of new this compound compounds. nih.govresearchgate.net This involves sophisticated analytical techniques to determine the precise arrangement of atoms within these complex molecules.
Another major objective is the investigation of the biological activities of these isolated compounds. mdpi.comontosight.ai Researchers often screen wistariasaponins for various effects, such as cytotoxic activity against cancer cell lines. nih.govmdpi.com For example, some wistariasaponins have been tested for their inhibitory effects on Epstein-Barr virus activation, which is a preliminary screening method for potential anti-tumor promoting activities. jst.go.jpnih.gov
Furthermore, academic research aims to understand the structure-activity relationships of wistariasaponins. By comparing the biological activities of different wistariasaponins with their varying chemical structures, scientists can identify the specific molecular features responsible for their effects. mdpi.commdpi.com This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents.
The chemical synthesis of wistariasaponins and their analogues is also a significant area of academic focus. mdpi.com The total synthesis of these complex natural products is a challenging endeavor that pushes the boundaries of modern organic chemistry. Successful synthesis not only confirms the elucidated structure but also provides a means to produce larger quantities of the compound for further biological evaluation and allows for the creation of novel derivatives with potentially improved properties. mdpi.com
Evolution of Research Paradigms for Complex Glycosides in Academic Contexts
The study of complex glycosides like wistariasaponins has been profoundly influenced by advancements in analytical and synthetic methodologies. Historically, the structural determination of such molecules was a laborious process. However, the advent of modern spectroscopic techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), has revolutionized the field. researchgate.net These powerful tools allow for the detailed and rapid characterization of intricate molecular architectures. researchgate.net
The approaches to isolating these compounds have also evolved. Traditional methods are being supplemented by more efficient techniques like high-speed counter-current chromatography (HSCCC), which has proven effective in the separation of saponins. researchgate.net
In the realm of synthesis, new strategies are continually being developed to tackle the challenges posed by the construction of complex glycosidic linkages. chemistryviews.org For example, stepwise glycosylation strategies are often employed to control the stereochemistry of these connections, which is critical for the biological activity of the final molecule. mdpi.com The development of novel catalysts and synthetic methodologies provides access to previously unattainable glycoside structures. chemistryviews.org
Furthermore, computational methods are increasingly being integrated into the study of complex glycosides. nih.gov Molecular modeling and quantum chemistry calculations can provide insights into the conformational preferences and potential interactions of these molecules with biological targets, aiding in the understanding of their mechanism of action. mdpi.comnih.gov This synergy between experimental and computational approaches represents a modern paradigm in natural product research. nih.gov
Detailed Research Findings
The following tables summarize key information regarding various identified wistariasaponins and their structural features.
Table 1: Selected Wistariasaponins and their Plant Sources
| This compound | Plant Source | Reference |
|---|---|---|
| This compound A | Wistaria brachybotrys | jst.go.jp |
| This compound B1 | Wistaria brachybotrys | jst.go.jp |
| This compound B2 | Wistaria brachybotrys | jst.go.jpnih.gov |
| This compound C | Wistaria brachybotrys | jst.go.jp |
| This compound D | Wistaria brachybotrys | nih.govontosight.aichemblink.com |
| This compound G | Wistaria brachybotrys | nih.govechemi.com |
| Novel oleanane (B1240867) derivatives | Wisteria floribunda | researchgate.net |
Table 2: Chemical Properties of Selected Wistariasaponins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
|---|---|---|---|---|
| This compound A | Not explicitly stated | Not explicitly stated | Aglycone: Wistariasapogenol A | jst.go.jp |
| This compound B1 | Not explicitly stated | Not explicitly stated | Aglycone: Wistariasapogenol B | jst.go.jp |
| This compound B2 | C48H78O19 | Not explicitly stated | Aglycone: Wistariasapogenol B | jst.go.jpnih.gov |
| This compound C | Not explicitly stated | Not explicitly stated | Aglycone: Soyasapogenol B | jst.go.jp |
| This compound D | C57H90O26 | 1191.32 | Aglycone: 23-hydroxy-22-oxoolean-12-en-3-yl | ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
136033-54-0 |
|---|---|
Molecular Formula |
C47H74O17 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-26,28-37,39-41,48-49,51-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 |
InChI Key |
ZNWGBWWXJAYIOM-HMAPMRIXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
Synonyms |
wistaria-saponin D wistariasaponin D |
Origin of Product |
United States |
Origin and Biosynthesis of Wistariasaponin
Ethnopharmacological Context and Traditional Use Implications for Wistariasaponin Research
Plants from the Astragalus genus, which belongs to the same Leguminosae family as Wisteria, have a long history of use in traditional medicine, particularly in China, for treating inflammation. frontiersin.orgistanbul.edu.tr Many species of this family are known to produce triterpenoid (B12794562) saponins (B1172615), which are often the main active compounds. frontiersin.orgistanbul.edu.tr While specific traditional uses of Wisteria species that directly led to the investigation of wistariasaponins are not extensively documented in the provided results, the general use of related leguminous plants for their medicinal properties provides a context for the scientific exploration of their chemical constituents. The investigation into saponins from plants like Wisteria brachybotrys included screening for biological activities, suggesting that the research was driven by the search for novel therapeutic agents from natural sources. jst.go.jpnih.govnih.gov
Botanical Sources and Distribution of this compound
Wistariasaponins have been primarily isolated from various species within the Wisteria genus (Family: Leguminosae). Research has identified these compounds in the knots, vines, and roots of these plants. More recently, related compounds have been identified in other genera of the Leguminosae family.
Several specific Wistariasaponins and related compounds have been isolated from the following botanical sources:
Wisteria brachybotrys (Silky Wisteria): A significant number of wistariasaponins, including A, B1, B2, C, D, G, YC1, and YC2, have been isolated from the knots and vines of this species. jst.go.jpnih.govglycoscience.ruglycoscience.ru
Wisteria floribunda (Japanese Wisteria): Oleanane-type saponins, structurally related to wistariasaponins, have been extracted from the roots of the "macrobotrys" and "rosea" cultivars. researchgate.net
Zornia brasiliensis: A compound putatively identified as this compound A was characterized in this species, which also belongs to the Leguminosae family. mdpi.com
Table 1: Selected Wistariasaponins and Their Botanical Sources
| Saponin (B1150181) Name | Botanical Source | Plant Part | Reference |
|---|---|---|---|
| This compound A | Wisteria brachybotrys | Knots | jst.go.jp |
| This compound B1 | Wisteria brachybotrys | Knots | jst.go.jp |
| This compound B2 | Wisteria brachybotrys | Knots | jst.go.jp |
| This compound C | Wisteria brachybotrys | Knots | jst.go.jp |
| This compound D | Wisteria brachybotrys | Knots | nih.gov |
| This compound G | Wisteria brachybotrys | Knots | nih.gov |
| This compound YC1 | Wisteria brachybotrys | Vines | glycoscience.ru |
| This compound YC2 | Wisteria brachybotrys | Vines | glycoscience.ru |
| Oleanane-type Saponins | Wisteria floribunda | Roots | researchgate.net |
Precursor Molecules and Early Stages of Saponin Biosynthesis
Saponins are synthesized via the isoprenoid pathway. nih.gov The initial stages involve the assembly of a 30-carbon precursor, which is then cyclized to form the basic skeleton of the aglycone.
The biosynthesis of saponins begins with acetyl-CoA. nih.govresearchgate.net Through the cytosolic mevalonate (B85504) (MVA) pathway, acetyl-CoA is converted into the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These are the universal precursors for all isoprenoids.
The key steps in the MVA pathway leading to the saponin precursor are:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org
A third acetyl-CoA molecule is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org
HMG-CoA is reduced to form mevalonate. wikipedia.org
Mevalonate is then converted through a series of reactions into IPP and DMAPP. frontiersin.org
These five-carbon units are sequentially condensed to form the 30-carbon hydrocarbon, squalene (B77637). researchgate.net
Finally, squalene is oxidized by the enzyme squalene epoxidase to yield 2,3-oxidosqualene (B107256). researchgate.net
In higher plants, an alternative pathway, the methylerythritol 4-phosphate (MEP) pathway, also produces IPP and DMAPP, but it operates within the plastids. wikipedia.org The MVA pathway, operating in the cytosol, is the primary source of precursors for cytosolic isoprenoids like triterpenoid and steroidal saponins. wikipedia.orgmdpi.com
The cyclization of the linear 2,3-oxidosqualene molecule is the first committed and a critical branching point in the biosynthesis of both triterpenoids and sterols. mdpi.compnas.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also called triterpene synthases. researchgate.netresearchgate.net The specific type of OSC determines the structure of the resulting polycyclic skeleton, leading to the vast diversity of triterpenoids and sterols found in nature. nih.govresearchgate.net
For the synthesis of triterpenoid saponins, such as the oleanane-type wistariasaponins, 2,3-oxidosqualene is cyclized by a specific OSC to form a pentacyclic triterpene skeleton. nih.govnih.gov One of the most common products of this cyclization is β-amyrin, which is the precursor for the oleanane (B1240867) class of triterpenoids. nih.govpnas.org The enzyme responsible for this specific reaction is β-amyrin synthase (bAS). researchgate.netoup.com Once the β-amyrin aglycone is formed, it undergoes a series of subsequent modifications, including oxidation and glycosylation, catalyzed by enzymes like cytochrome P450s and UDP-dependent glycosyltransferases, to produce the final saponin structure. nih.govfrontiersin.orgresearchgate.net
The biosynthetic pathway for steroidal saponins diverges from the triterpenoid pathway at the cyclization step. nih.gov In this case, 2,3-oxidosqualene is cyclized by a different OSC, cycloartenol (B190886) synthase (CAS), to produce cycloartenol. nih.govpnas.orgoup.com Cycloartenol is the dedicated precursor for the biosynthesis of most plant sterols (phytosterols). nih.gov From cycloartenol, a series of enzymatic reactions leads to the formation of cholesterol. nih.gov Cholesterol then serves as the backbone precursor for the synthesis of steroidal saponins, which involves a series of oxygenations and glycosylations to form the final spirostanol (B12661974) or furostanol structures. nih.govmdpi.com
Table 2: Key Enzymes in the Early Biosynthesis of Saponin Aglycones
| Enzyme | Pathway Step | Precursor | Product | Saponin Class | Reference |
|---|---|---|---|---|---|
| Squalene Epoxidase | Oxidation | Squalene | 2,3-Oxidosqualene | Triterpenoid & Steroidal | researchgate.net |
| β-Amyrin Synthase (bAS) | Cyclization | 2,3-Oxidosqualene | β-Amyrin | Triterpenoid | researchgate.netoup.com |
| Cycloartenol Synthase (CAS) | Cyclization | 2,3-Oxidosqualene | Cycloartenol | Steroidal (via sterols) | nih.govoup.com |
Cyclization of 2,3-Oxidosqualene by Oxidosqualene Cyclases (OSCs)
Enzymatic Pathways in this compound Biosynthesis
The formation of this compound is a multi-step process involving the sequential action of several key enzyme classes. mdpi.com The journey begins with the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, which is then elaborately decorated through oxidation and glycosylation to yield the final saponin structure. nih.govnih.gov
Following the initial formation of the triterpene backbone, such as β-amyrin, a series of oxidative modifications are catalyzed by Cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes are crucial for creating the structural diversity of saponin aglycones (sapogenins) by introducing hydroxyl groups and other functionalities at specific carbon positions. frontiersin.org This functionalization is a critical determinant of the final biological activity of the saponin.
P450s represent one of the largest and most diverse superfamilies of enzymes in plants and are key players in the biosynthesis of specialized metabolites. frontiersin.org In the context of triterpenoid saponin biosynthesis, several P450 subfamilies have been identified as being particularly important. Research on related oleanane-type saponins in other plants, particularly within the legume family (Fabaceae) to which Wisteria belongs, provides significant insights. The CYP716, CYP72A, and CYP93E families are frequently implicated in the oxidative tailoring of the oleanane skeleton. mdpi.comfrontiersin.orgnih.gov
CYP716 Family: Members of this family are known to catalyze multi-step oxidation reactions. For instance, CYP716A12 in the model legume Medicago truncatula is responsible for the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, a key step in the formation of hemolytic saponins. nih.gov
CYP72A Family: This subfamily is also heavily involved in oleanane-derived saponin biosynthesis. frontiersin.org For example, the CYP72A61 enzyme in soybean and its ortholog in M. truncatula contribute to the diversification of triterpenoids. mdpi.com
CYP93E Family: This family is noted for its role in C-24 hydroxylation of the β-amyrin backbone in legumes, a modification that leads to the production of non-hemolytic soyasaponins. frontiersin.org
While the specific P450 enzymes that decorate the this compound aglycone have yet to be definitively characterized, it is highly probable that they belong to these conserved P450 families that are functionally specialized for triterpenoid modification in legumes.
| P450 Subfamily | General Function in Oleanane Saponin Biosynthesis | Example Reaction | Plant Example |
| CYP716A | C-28 oxidation of the triterpene skeleton. nih.gov | β-amyrin → Oleanolic acid | Medicago truncatula nih.gov |
| CYP72A | Diversification of triterpenoid structures. frontiersin.org | Oxidation at various positions of the oleanane core. | Glycine max (Soybean) mdpi.com |
| CYP93E | C-24 hydroxylation of the triterpene skeleton. frontiersin.org | β-amyrin → 24-hydroxy-β-amyrin | Glycine max (Soybean) frontiersin.org |
The final and most significant step in generating the vast diversity of saponins is glycosylation, a reaction catalyzed by Uridine Diphosphate-dependent Glycosyltransferases (UGTs). frontiersin.org These enzymes transfer sugar moieties, such as glucose, xylose, and rhamnose, from an activated UDP-sugar donor to the sapogenin aglycone. nih.govnih.gov This process not only increases the water solubility and stability of the molecule but is also critical for its biological functions. mdpi.com
The attachment of sugar chains can occur at various positions on the aglycone, most commonly at the C3 and C28 positions of oleanane-type saponins. nih.govmdpi.com The number, type, and linkage of these sugars create an enormous array of different saponin molecules. mdpi.com Plant genomes typically contain large families of UGT genes, allowing for this extensive chemical diversification. nih.gov
In saponin biosynthesis, several UGT families are known to be involved:
UGT71 Family : Members of this family often initiate glycosylation, for example, at the C3 position of the aglycone. mdpi.com
UGT73 Family : This family contains enzymes that can add further sugars to the initial glucose moiety, elongating the sugar chain. mdpi.com
UGT74 Family : Enzymes in this family have also been shown to participate in the glycosylation of saponin precursors. mdpi.com
UGT91 Family : This family is also a key participant in the glycosylation steps of saponin biosynthesis. nih.gov
Studies on Panax notoginseng have characterized multiple UGTs that catalyze glycosylation at different positions on the ginsenoside aglycone. nih.gov Similarly, research into platycodin biosynthesis in Platycodon grandiflorus identified a specific UGT responsible for glycosylating the C3 position of the sapogenin. nih.gov Given the complex sugar chains found on Wistariasaponins, it is certain that a specific cohort of UGTs from these families is responsible for their assembly in Wisteria. researchgate.net
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly controlled process, regulated at the genetic level. The expression of the necessary biosynthetic genes is coordinated, often responding to developmental cues and environmental stresses. mdpi.com
The production of triterpenoid saponins like this compound relies on the coordinated action of several large gene families. Transcriptome analyses in various saponin-producing plants have been instrumental in identifying candidate genes. nih.gov The primary gene families involved are:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step, cyclizing 2,3-oxidosqualene into the diverse triterpene skeletons. The β-amyrin synthase (bAS) gene is a key member of this family for the biosynthesis of oleanane-type saponins. mdpi.comnih.gov
Cytochrome P450 Monooxygenases (P450s): As detailed previously, this massive gene superfamily provides the enzymes for the oxidative decoration of the aglycone. nih.govresearchgate.net
Uridine Diphosphate-Dependent Glycosyltransferases (UGTs): This superfamily encodes the enzymes responsible for the final glycosylation steps. nih.govresearchgate.net
In a study on Gleditsia sinensis, another member of the Fabaceae family, transcriptome analysis identified 84 candidate genes potentially involved in saponin biosynthesis, including numerous members of the P450 and UGT families. nih.gov This highlights that the capacity to produce complex saponins is encoded by a substantial number of genes within these key families. Often, genes for a specific metabolic pathway are physically clustered together in the genome, which facilitates their co-regulation. researchgate.net
| Enzyme/Gene Family | Function in Triterpenoid Saponin Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Formation of the basic carbon skeleton (e.g., β-amyrin) from 2,3-oxidosqualene. nih.gov |
| Cytochrome P450s (P450s) | Oxidative modification (e.g., hydroxylation, carboxylation) of the aglycone. frontiersin.org |
| UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone to form the final saponin. mdpi.com |
The expression of biosynthetic genes is controlled by regulatory proteins known as transcription factors (TFs). oup.com These TFs bind to specific regions in the promoters of the biosynthetic genes, activating or repressing their transcription. scielo.br Several TF families, including the bHLH (basic Helix-Loop-Helix), MYB, WRKY, and AP2/ERF (APETALA2/Ethylene Response Factor) families, have been identified as key regulators of triterpenoid saponin biosynthesis. mdpi.com
In Medicago truncatula, the bHLH transcription factors TSAR1 and TSAR2 are positive regulators of saponin biosynthesis. Overexpression of these TFs leads to a significant increase in the accumulation of triterpenoid saponins. mdpi.comscielo.br
In Panax ginseng, the NAC transcription factor PgNAC72 was found to activate the expression of a key biosynthetic enzyme, leading to enhanced ginsenoside production. nih.gov
This regulatory control makes TFs powerful targets for metabolic engineering. By overexpressing a positive regulatory TF or silencing a negative one, it is possible to modulate the entire biosynthetic pathway and enhance the production of desired compounds like this compound. frontiersin.orgoup.com This approach, known as transcription factor engineering, is a promising strategy for increasing the yield of valuable natural products in plants or for producing them in microbial hosts. oup.comscielo.br
Advanced Methodologies for Wistariasaponin Study
Isolation and Purification Strategies for Wistariasaponin
The successful isolation of this compound from plant matrices hinges on a multi-step strategy involving initial extraction to liberate the compound from the plant material, followed by chromatographic techniques to separate it from other co-extracted substances. The choice of method is critical and is influenced by the physicochemical properties of the target saponin (B1150181).
Solvent extraction is a foundational step in isolating natural products. The selection of the solvent and the extraction conditions are paramount for selectively and efficiently extracting saponins (B1172615) while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and lipids. miamioh.eduresearchgate.net
Cold extraction, particularly using a binary solvent system of ethanol (B145695) and water, is a widely used technique for thermosensitive compounds like many saponins. This method involves soaking the plant material in a chilled ethanol-water mixture for an extended period. ijcmas.comrootsciences.com
The primary advantage of using sub-zero temperatures (typically between -20°C and -40°C) is the selective extraction of target compounds. rootsciences.com While cannabinoids and terpenes are readily soluble in cold ethanol, this low temperature prevents less desirable, non-polar compounds such as plant waxes and chlorophyll from dissolving into the solvent, resulting in a cleaner initial extract. rootsciences.comlabsup.net The use of ethanol-water mixtures is more effective than pure ethanol, as the combination creates a more polar solvent system, which can enhance the extraction efficiency of phenolic and saponin compounds. researchgate.net The process typically involves mixing the powdered plant material with the chilled solvent, followed by agitation to ensure thorough contact. rootsciences.com Subsequent filtration or centrifugation separates the solid biomass from the saponin-rich liquid extract. rootsciences.com
Table 1: Parameters in Cold Ethanol Extraction
| Parameter | Description | Typical Range/Value | Rationale |
| Temperature | The temperature at which the ethanol solvent is maintained during extraction. | -20°C to -40°C rootsciences.com | Minimizes extraction of undesirable compounds like waxes and chlorophyll; preserves temperature-sensitive molecules. rootsciences.combuffaloextracts.com |
| Solvent Composition | The ratio of ethanol to water in the extraction solvent. | 70% ethanol is often effective. researchgate.netgoogle.com | A binary solvent system is more polar than absolute ethanol, potentially increasing the extraction yield of saponins. researchgate.net |
| Solvent-to-Biomass Ratio | The ratio of the volume of solvent to the weight of the plant material. | 4:1 to 10:1 rootsciences.com | Ensures sufficient solvent to fully immerse and extract the compounds from the plant material. |
| Extraction Time | The duration the plant material is in contact with the solvent. | 48 hours or as determined by kinetics. ijcmas.com | Allows for the slow diffusion of target molecules from the plant matrix into the cold solvent. |
Microwave-Assisted Extraction (MAE) is a modern and highly efficient technique that utilizes microwave energy to heat the solvents and plant tissue, accelerating the extraction process. nih.govresearchgate.net This method offers significant advantages over conventional techniques, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. nih.govnih.gov
The mechanism involves the direct interaction of microwaves with polar molecules in the solvent and plant material, causing rapid heating. This localized heating creates high pressure within the plant cells, leading to cell wall rupture and the enhanced release of intracellular contents, such as saponins, into the solvent. researchgate.nethuji.ac.il The efficiency of MAE has been demonstrated for the extraction of saponins from various plant sources, including chickpea and mahogany seeds. researchgate.nethuji.ac.il The process can be optimized by adjusting parameters like microwave power, irradiation time, and the solvent-to-sample ratio to maximize the yield of specific saponins while preserving their structural integrity, which is particularly important for heat-sensitive moieties. huji.ac.ilresearchgate.net
Table 2: Comparative MAE Conditions for Saponin Extraction
| Parameter | Phyllanthus amarus researchgate.net | Gymnema sylvestre nih.gov | Swietenia mahogany researchgate.net |
| Solvent | 100% Methanol | 85% v/v Methanol | 96% Ethanol |
| Extraction Time | 50 min | 6 min | 180 seconds (3 min) |
| Solvent/Sample Ratio | 50 mL/g | 25:1 (mL/g) | 15:1 (v/w) |
| Microwave Power | 100% (unspecified wattage) | 40% (of 700W) | Not specified |
| Resulting Yield | 229.5 mg EE/g | 4.3% w/w gymnemagenin | 41.46% crude extract yield |
Aqueous alcoholic extraction by fermentation is a traditional method, notably used in systems like Ayurveda, for preparing medicinal extracts. slideshare.nettnau.ac.in This technique involves soaking the crude plant material (either as a powder or a decoction) for a specific period, during which natural fermentation occurs. tnau.ac.inscribd.com
The fermentation process generates alcohol (ethanol) in situ. This endogenously produced alcohol serves a dual purpose: it acts as a solvent to facilitate the extraction of active chemical constituents from the plant matrix and also functions as a preservative, preventing microbial spoilage of the extract. slideshare.nettnau.ac.in This method leverages the combined properties of water and alcohol for effective extraction. wisdomlib.org While it is a slower process compared to modern techniques, it is valued in traditional practices for producing specific types of herbal preparations. scribd.com
Following initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Chromatographic methods are essential for the separation and purification of the target saponin, this compound, from this mixture.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used for the qualitative analysis of saponin-containing extracts. google.comwikipedia.org It is instrumental for monitoring the progress of an extraction or purification process, identifying the presence of saponins in a mixture, and helping to determine the purity of an isolated compound. wikipedia.orguobaghdad.edu.iq
In TLC, a sample of the extract is spotted onto a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase (most commonly silica (B1680970) gel for saponin analysis). wikipedia.orgresearchgate.net The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase), which moves up the plate via capillary action. wikipedia.org Components of the extract separate based on their differing affinities for the stationary and mobile phases. wikipedia.org
Since most saponins lack a chromophore, they are not visible under UV light unless a fluorescent indicator is incorporated into the silica plate. nih.govresearchgate.net Therefore, visualization is typically achieved by spraying the plate with a chemical reagent followed by heating. Common reagents for saponin detection include a 10% sulfuric acid solution or the Liebermann-Burchard reagent, which produce colored spots indicating the presence of saponins. researchgate.netresearchgate.net
Table 3: Representative TLC Solvent Systems for Saponin Separation
| Mobile Phase Composition | Ratio | Application Notes |
| Chloroform : Methanol : Water | 65:35:10 | A standard system for normal-phase TLC of total saponins. researchgate.net |
| n-Butanol : Water : Acetic Acid | 84:14:17 | An alternative solvent system for separating saponin fractions. researchgate.net |
| Methanol : Water | 4:1 | Used for reverse-phase TLC, where the stationary phase is non-polar. researchgate.net |
Chromatographic Separation Methods
Column Chromatography (CC)
Column chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts containing Wistariasaponins. researchgate.netsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase packed into a column and their solubility in a mobile phase that is passed through the column. semanticscholar.org For saponin isolation, silica gel is a commonly employed stationary phase. nih.govnih.gov The process involves dissolving the crude extract and applying it to the top of the column, followed by elution with a solvent system of gradually increasing polarity. nih.gov Fractions are collected sequentially and often analyzed by Thin Layer Chromatography (TLC) to identify those containing saponins. researchgate.netnih.gov While effective for gross separation, CC is often the first step in a multi-stage purification process, as it may not provide pure individual saponins. researchgate.net
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure (typically 50–200 psi) to accelerate the flow of the mobile phase through the column. chromatographyonline.com This technique is significantly faster than traditional gravity-fed column chromatography. chromatographyonline.commicrobiozindia.com It is particularly useful for the purification of reaction products and the isolation of natural products. microbiozindia.com In the context of this compound studies, flash chromatography can be employed after initial fractionation to further purify the saponin-rich fractions. mdpi.comnih.gov The use of pre-packed silica gel cartridges can enhance reproducibility and further reduce separation times. chromatographyonline.com Automated flash chromatography systems, which include components like gradient pumps, UV detectors, and fraction collectors, offer improved efficiency and are widely used in modern natural product chemistry. chromatographyonline.combiotage.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of Wistariasaponins. researchgate.netgoogle.com HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures of structurally similar saponins. nih.gov Reversed-phase HPLC, using columns such as C18, is the most common mode for saponin analysis. nih.govscielo.br The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of acids like acetic acid or trifluoroacetic acid to improve peak shape. nih.govrsc.org
Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors, often requiring monitoring at low wavelengths (around 200-210 nm). researchgate.netnih.gov To overcome this limitation, detectors such as Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS) are frequently coupled with HPLC for more universal and sensitive detection of saponins. nih.gov HPLC-MS, in particular, is a powerful hyphenated technique that provides both separation and structural information simultaneously. nih.gov
Medium Pressure Liquid Chromatography (MPLC)
Medium Pressure Liquid Chromatography (MPLC) operates at pressures between low-pressure and high-pressure liquid chromatography (5-20 bars). scienceasia.orgcabidigitallibrary.org It is well-suited for the large-scale, preparative separation of semi-purified plant extracts. scienceasia.org MPLC can be seen as a complementary technique to flash chromatography, often used for further purification of fractions obtained from flash chromatography. scienceasia.org While its resolution may not be as high as HPLC, MPLC allows for the processing of larger sample quantities (up to several grams) in a single run. scienceasia.orgcabidigitallibrary.org The use of gradient elution is crucial for successful separations in MPLC. scienceasia.org In the study of Wistariasaponins, MPLC can be a valuable intermediate step to enrich the concentration of target saponins before final purification by HPLC. mdpi.comnih.govmdpi.com
Fractional Precipitation and Solubility Approaches
Fractional precipitation is a technique used for the bulk separation of compounds based on their differential solubility. sigmaaldrich.com This method can be employed in the early stages of purification to remove gross impurities from a crude extract. sigmaaldrich.com The principle involves changing the solvent composition or adding a precipitating agent to selectively cause certain compounds to precipitate out of the solution while others remain dissolved. sigmaaldrich.comlibretexts.org For saponins, this can involve solvent-solvent partitioning, for example, between n-butanol and water, where saponins tend to concentrate in the butanol layer. researchgate.net Further precipitation can be induced by adding a solvent like diethyl ether or acetone (B3395972) to the saponin-rich extract. researchgate.net The solubility of salts can be influenced by factors such as the common ion effect and temperature, which can be manipulated to achieve separation. youtube.comlibretexts.org The decision of whether a precipitate will form is governed by the comparison of the reaction quotient (Q) to the solubility product constant (Ksp). libretexts.org
Structural Elucidation Techniques for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including complex natural products like Wistariasaponins. weebly.comrsc.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For saponins, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. mdpi.com
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. hmdb.canp-mrd.org In the context of Wistariasaponins, ¹H NMR helps to identify the signals of anomeric protons of the sugar units, protons of the aglycone, and any acyl groups present. mdpi.commdpi.com
¹³C NMR (Carbon NMR) provides information about the number and types of carbon atoms in a molecule. libretexts.orghmdb.ca The chemical shifts in a ¹³C NMR spectrum can indicate the presence of different functional groups, such as carbonyls, alkenes, and carbons bearing oxygen atoms. libretexts.orgoregonstate.edu For Wistariasaponins, the ¹³C NMR spectrum reveals the carbon signals of the aglycone and the sugar moieties. mdpi.comresearchgate.net The chemical shifts of anomeric carbons are particularly diagnostic for identifying the types of sugars and their linkages.
Interactive Data Table: Representative NMR Data for Saponin Moieties
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 4.3 - 5.6 | Anomeric protons of sugar units |
| ¹H | 0.7 - 2.5 | Protons of the triterpenoid (B12794562) aglycone |
| ¹³C | 95 - 110 | Anomeric carbons of sugar units |
| ¹³C | 170 - 180 | Carbonyl carbons (e.g., in uronic acid) |
| ¹³C | 120 - 145 | Olefinic carbons (C-12, C-13) of the aglycone |
Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete structure of Wistariasaponins. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This information allows for the complete assignment of all proton and carbon signals and the determination of the sequence and linkage points of the sugar chains to the aglycone. mdpi.comresearchgate.net
One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound. scilit.com
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their spin-spin coupling interactions with neighboring protons. For saponins, the anomeric protons of the sugar units typically appear in a distinct downfield region of the spectrum. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon atoms in the aglycone and sugar portions are indicative of their functional groups and connectivity. researchgate.netmdpi.com For instance, the chemical shifts of C-3 and C-28 can indicate whether the saponin is monodesmosidic or bidesmosidic. researchgate.net
A representative table of ¹H and ¹³C NMR data for a saponin is provided below. The specific shifts for this compound would require experimental determination.
| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |
| 1 | 38.7 | 0.95 (m), 1.65 (m) |
| 2 | 26.5 | 1.90 (m), 1.98 (m) |
| 3 | 89.1 | 3.25 (dd, J=11.5, 4.5 Hz) |
| ... | ... | ... |
| Glc-1' | 107.0 | 4.52 (d, J=7.8 Hz) |
This table is illustrative and does not represent actual data for this compound.
Two-Dimensional (2D) NMR (e.g., COSY, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. scilit.comresearchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing out the spin systems within the aglycone and each sugar residue. nih.govcore.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.ilnanalysis.com This provides critical information about the stereochemistry and the three-dimensional conformation of the molecule, including the linkages between the sugar units and their attachment points to the aglycone. huji.ac.ilnanalysis.com
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of saponins like this compound. pan.olsztyn.plresearchgate.net It is highly sensitive and provides valuable information on the aglycone and the sequence of sugar units. pan.olsztyn.plresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four decimal places or more. utexas.edulibretexts.org This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. libretexts.orgmsu.edu
Tandem Mass Spectrometry (MSn) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to fragment a selected precursor ion and analyze the resulting product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information. nationalmaglab.org For saponins, fragmentation typically involves the sequential loss of sugar residues, allowing for the determination of the sugar sequence and the mass of the aglycone. nih.gov The fragmentation patterns can also offer insights into the structure of the aglycone itself. nih.gov
Illustrative Fragmentation Data from Tandem MS:
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Interpretation |
| 925.48 | 779.42, 617.37, 455.32 | 146, 162, 162 | Sequential loss of deoxyhexose and two hexose (B10828440) units |
| 779.42 | 617.37, 455.32 | 162, 162 | Sequential loss of two hexose units |
| 617.37 | 455.32 | 162 | Loss of one hexose unit |
This table is illustrative and does not represent actual data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of large and thermally labile molecules like saponins. wikipedia.orglibretexts.org ESI-MS is particularly useful because it minimizes fragmentation during the ionization process, ensuring that the molecular ion (or a pseudomolecular ion) is readily observed. wikipedia.org This allows for accurate molecular weight determination. researchgate.netnih.gov ESI can be operated in both positive and negative ion modes, with the negative ion mode often being preferred for saponin analysis as it produces [M-H]⁻ ions and clear fragmentation patterns corresponding to sugar losses. nih.govmdpi.com
X-ray Crystallography for Absolute Stereochemistry
Determining the absolute stereochemistry of a chiral molecule like this compound is crucial for understanding its biological activity. X-ray crystallography stands as a powerful and definitive method for the three-dimensional structural analysis of crystalline compounds. nih.gov This technique allows for the unambiguous determination of the relative configuration of all stereogenic centers within the molecule. nih.gov
The determination of the absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect, which is an inelastic interaction between X-ray photons and the electrons of the atoms in a crystal, leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l). mit.eduresearchgate.net The strength of this anomalous signal is dependent on the wavelength of the X-rays and the atomic weight of the elements present, being more pronounced for heavier atoms. mit.edu
Historically, the presence of atoms heavier than oxygen, such as sulfur or halogens, was considered necessary for a confident determination of the absolute configuration. mit.edu However, advancements in technology, including improved detectors and X-ray sources, coupled with new analytical methods like the Flack parameter and the Hooft-Spek approach, have made it possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen, provided that high-quality single crystals are available. mit.edunih.gov This is particularly significant for many natural products, including saponins, which often lack heavier atoms. mit.edu The ability to obtain a high-quality single crystal of the analyte is a primary prerequisite for this method, which can sometimes be a challenge. researchgate.net
Computational and Quantum Chemical Modeling in Structure Elucidation
In conjunction with experimental techniques, computational and quantum chemical modeling plays a vital role in the structural elucidation of complex molecules. uni-bayreuth.de These methods are essential for understanding molecular properties and interpreting spectroscopic data. anu.edu.au By solving the Schrödinger equation, quantum mechanical methods can elucidate fundamental electronic structures, energies, and other properties critical for understanding chemical systems. researchgate.net
For large molecular systems where traditional quantum chemistry methods can be computationally intensive, machine learning models trained on extensive quantum mechanical calculation datasets can predict chemical properties with high accuracy and efficiency. uni-bonn.destanford.edu This integration of machine learning with quantum chemistry is pushing the boundaries of molecular discovery. uni-bonn.de
Computational approaches are particularly valuable in the following areas:
Structure Refinement: Molecular modeling helps in creating and refining meaningful structural models, especially for semi-crystalline or partially ordered materials that are difficult to analyze by standard methods alone. uni-bayreuth.de
Spectra Simulation: Computational tools can simulate various types of spectra, such as NMR, which can then be compared with experimental data to validate or propose a structure. uni-bonn.de
Conformational Analysis: Algorithms can automatically explore the potential energy surface of a molecule to identify low-energy conformers, providing a more complete picture of the molecule's three-dimensional structure. uni-bonn.de
The synergy between experimental data from techniques like NMR and X-ray diffraction and the predictive power of computational chemistry provides a robust framework for accurate structure elucidation. uni-bayreuth.deanu.edu.au
Advanced Analytical Methods for Detection and Quantification of this compound
The detection and quantification of this compound in various matrices, such as plant extracts, require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with advanced detectors, are the cornerstones of modern saponin analysis.
High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors
HPLC is a powerful technique for separating components within a complex mixture. measurlabs.com However, many saponins, including potentially this compound, lack a strong chromophore, making their detection by standard UV-Vis detectors challenging. researchgate.net To overcome this, HPLC is often coupled with more advanced detection systems.
A Diode Array Detector (DAD) offers an advantage over a standard UV detector by simultaneously measuring absorbance across a wide range of wavelengths. measurlabs.com This capability allows for the selection of the optimal detection wavelength for each compound in a mixture, enhancing sensitivity and selectivity. phcog.com For a mixture of compounds, the DAD can identify the maximum absorption wavelength for each analyte, allowing for their simultaneous determination. phcog.com The development of an HPLC-DAD method involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve the best separation. phcog.compjoes.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including saponins. saiflucknow.orgwikipedia.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing molecular weight information for the separated components. saiflucknow.orgwikipedia.org
For even greater structural information, tandem mass spectrometry (LC-MS/MS) is employed. saiflucknow.org In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic pattern of product ions. creative-proteomics.com This fragmentation pattern provides valuable structural information, aiding in the identification and confirmation of the compound's identity. saiflucknow.orgcreative-proteomics.com The negative ion mode in ESI-MS/MS is often well-suited for the analysis of triterpene saponins, allowing for the characterization of both the aglycone and the sugar residues through typical fragmentation patterns. nih.gov
Table 1: Comparison of HPLC Detection Methods for Saponin Analysis
| Feature | HPLC-DAD | HPLC-MS | HPLC-MS/MS |
|---|---|---|---|
| Principle | Measures absorbance of light over a range of UV-Vis wavelengths. measurlabs.com | Separates compounds by HPLC and detects them based on their mass-to-charge ratio. wikipedia.org | Separates by HPLC, selects a specific ion, fragments it, and analyzes the resulting fragments. creative-proteomics.com |
| Information Provided | UV-Vis spectrum, retention time. phcog.com | Molecular weight, retention time. saiflucknow.org | Molecular weight, fragmentation pattern, retention time for structural confirmation. saiflucknow.orgcreative-proteomics.com |
| Selectivity | Good, based on chromatographic separation and UV-Vis spectrum. | High, based on mass-to-charge ratio. saiflucknow.org | Very high, based on specific precursor-to-product ion transitions. creative-proteomics.com |
| Application | Quantification of known compounds with chromophores, purity assessment. measurlabs.com | Identification and quantification of known and unknown compounds. saiflucknow.org | Structural elucidation, analysis of complex mixtures, trace-level quantification. creative-proteomics.comnih.gov |
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. scispace.com For non-volatile compounds like saponins, a derivatization step is necessary to make them amenable to GC analysis. researchgate.net This typically involves converting the saponins or their hydrolyzed components (sapogenins) into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.netscielo.org.bo
Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. scielo.org.bo The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for identification by comparing the fragmentation patterns with spectral libraries. cabidigitallibrary.org GC-MS has been successfully used for the identification and quantification of sapogenins obtained from the acid hydrolysis of saponin extracts. scielo.org.boresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bijvoet pairs |
Method Validation Parameters
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. iastate.eduresearchgate.net For the quantitative analysis of this compound, typically using a technique like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), several key parameters must be meticulously evaluated. e-nps.or.krresearchgate.net
Limit of Detection (LOD) Estimation
The Limit of Detection (LOD) represents the lowest concentration of an analyte—in this case, this compound—that can be reliably detected, though not necessarily quantified, by an analytical instrument under specified conditions. e-nps.or.krgsconlinepress.com It is a crucial parameter for determining the sensitivity of a method. mdpi.com
Several approaches can be used for LOD estimation:
Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of this compound to establish the minimum level at which the analyte can be qualitatively detected. gsconlinepress.com
Signal-to-Noise (S/N) Ratio: This is a common approach for instrumental methods like HPLC that exhibit baseline noise. gsconlinepress.com The LOD is typically established at a signal-to-noise ratio of 3:1. zamann-pharma.com The S/N ratio is determined by comparing the signal height from a sample with a low concentration of this compound to the background noise of the baseline. e-nps.or.kr
Standard Deviation of the Response and the Slope: The LOD can be calculated using the standard deviation of the response (σ) and the slope (S) of a calibration curve constructed from samples of known this compound concentration. sepscience.com The formula recommended by the International Council for Harmonisation (ICH) is: LOD = 3.3 * (σ / S) gsconlinepress.comsepscience.com Here, σ can be the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. gsconlinepress.com
For any chosen method, it is essential to confirm the estimated LOD by analyzing a sufficient number of samples prepared at or near the determined concentration to demonstrate that detection is reliable. sepscience.com
Illustrative Data for LOD Estimation The following table presents hypothetical LOD values for a this compound analysis, based on typical values found for other flavonoids and saponins analyzed by HPLC-DAD. e-nps.or.krmdpi.com
| Parameter | Method | Result (Hypothetical) |
|---|---|---|
| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.015 μg/mL |
| Limit of Detection (LOD) | Based on Calibration Curve (3.3 * σ/S) | 0.018 μg/mL |
Limit of Quantification (LOQ) Estimation
The Limit of Quantification (LOQ) is the lowest concentration of this compound in a sample that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions. e-nps.or.kr It is a critical parameter for quantitative tests involving low levels of impurities or analytes. celignis.com
Similar to the LOD, the LOQ can be estimated using several methods:
Signal-to-Noise (S/N) Ratio: For instrumental methods, the LOQ is most commonly determined at a signal-to-noise ratio of 10:1. zamann-pharma.com
Standard Deviation of the Response and the Slope: Using the calibration curve, the LOQ is calculated based on the standard deviation of the response (σ) and the slope (S). The ICH-recommended formula is: LOQ = 10 * (σ / S) gsconlinepress.comsepscience.com
The determined LOQ must be validated by analyzing samples at this concentration to prove that the method provides results with the required accuracy and precision. sepscience.com The LOQ is often the lowest concentration on the calibration curve. mdpi.com
Illustrative Data for LOQ Estimation The following table presents hypothetical LOQ values for a this compound analysis, based on typical values for similar compounds. e-nps.or.krmdpi.com
| Parameter | Method | Result (Hypothetical) |
|---|---|---|
| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.050 μg/mL |
| Limit of Quantification (LOQ) | Based on Calibration Curve (10 * σ/S) | 0.061 μg/mL |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often expressed as percent recovery, which is determined by analyzing samples with a known concentration of this compound (e.g., a spiked matrix). zamann-pharma.comresearchgate.net The accuracy should be assessed across the specified range of the procedure. gsconlinepress.com
Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gsconlinepress.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netmdpi.com Precision is considered at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. gsconlinepress.com
Intermediate Precision (Inter-day precision): Expresses variations within the same laboratory, but on different days, with different analysts, or on different equipment. gsconlinepress.com
Illustrative Data for Accuracy and Precision The following table shows hypothetical accuracy and precision data for the quantification of this compound, based on typical acceptance criteria for HPLC methods. e-nps.or.krmdpi.com
| QC Level (μg/mL) | Statistic | Intra-day (n=6) | Inter-day (n=6) |
|---|---|---|---|
| Low (0.5) | Accuracy (% Recovery) | 101.5% | 103.2% |
| Precision (% RSD) | 1.85% | 2.15% | |
| Medium (5.0) | Accuracy (% Recovery) | 99.7% | 98.9% |
| Precision (% RSD) | 1.10% | 1.45% | |
| High (50.0) | Accuracy (% Recovery) | 99.2% | 100.5% |
| Precision (% RSD) | 0.85% | 1.20% |
Sample Preparation Techniques for Complex Matrices
Extracting this compound from its natural source (e.g., plant tissues) requires effective sample preparation to remove interfering substances that could compromise the final analysis. organomation.comthermofisher.com The choice of technique depends on the physicochemical properties of this compound and the complexity of the sample matrix. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a separation technique that partitions compounds between two immiscible liquid phases, typically an aqueous solution and an organic solvent. celignis.com This method is used to isolate analytes based on their differential solubilities. nih.gov For saponins, which are glycosides, LLE can be used to separate them from highly lipophilic or polar impurities. medcraveonline.com
The process generally involves:
Dissolving the crude plant extract containing this compound in an aqueous phase.
Adding an immiscible organic solvent (e.g., n-butanol, ethyl acetate). medcraveonline.com
Vigorously mixing the two phases to facilitate the transfer of this compound into the solvent in which it is more soluble.
Allowing the phases to separate, after which the phase containing the target analyte is collected for further analysis. celignis.com
The choice of solvent is critical and depends on the polarity of the specific this compound structure. celignis.com While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. orochem.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the analyte or the impurities. sigmaaldrich.comaffinisep.com SPE is often preferred over LLE as it offers greater selectivity, reduced solvent consumption, and the potential for automation. mdpi.com
A typical SPE procedure for isolating this compound would involve four steps:
Conditioning: The SPE cartridge, often packed with a sorbent like C18 (reversed-phase), is activated with a solvent (e.g., methanol) and then equilibrated with a liquid similar to the sample matrix (e.g., water). affinisep.commdpi.com
Loading: The sample extract containing this compound is passed through the cartridge. Due to its affinity for the sorbent, this compound is retained on the solid phase.
Washing: A weak solvent is passed through the cartridge to wash away interfering compounds that have a lower affinity for the sorbent.
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound from the cartridge for collection and analysis. affinisep.com
SPE is highly versatile, with a wide range of available sorbents (e.g., reversed-phase, normal-phase, ion-exchange) that can be selected to optimize the purification of this compound. sigmaaldrich.com
Pharmacological and Biological Activities of Wistariasaponin Preclinical Research Focus
Cellular and Molecular Mechanisms of Action of Wistariasaponin
Detailed preclinical data focusing specifically on the cellular and molecular activities of this compound is not available in the reviewed scientific literature. The subsequent sections outline the areas where specific research is currently lacking.
Apoptosis Induction Pathways
There is no specific information available from preclinical studies detailing how this compound induces apoptosis.
Cell Cycle Regulation
Specific studies on how this compound may affect cell cycle progression are not present in the available literature. It is unknown if this compound can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, a mechanism reported for other saponins (B1172615) and natural compounds. frontiersin.orgmdpi.comresearchgate.netnih.gov
Signal Transduction Pathway Modulation
There is a lack of specific research into how this compound modulates key signal transduction pathways. Preclinical data does not specify its effects on pathways such as:
PI3K/Akt: A critical pathway in cell survival and proliferation. scientificarchives.comjmb.or.krmdpi.comnih.gov
MAPK: A key pathway involved in cellular responses to various stimuli. mdpi.comassaygenie.comfrontiersin.org
Due to the absence of specific experimental data on this compound for the outlined topics, data tables summarizing research findings cannot be generated.
The current body of scientific literature does not provide the specific, detailed preclinical data required to fully profile the pharmacological and biological activities of this compound according to the requested outline. While the compound has been isolated and identified, its mechanistic actions related to apoptosis, cell cycle, and signal transduction remain largely uninvestigated. Further focused research is necessary to elucidate these specific cellular and molecular effects.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. vistagen.com Dysregulation of this pathway is a common feature in various pathologies, including cancer, making it a significant target for therapeutic development. ontosight.aifrontiersin.org Preclinical and clinical studies have explored numerous inhibitors targeting key components of this pathway, such as PI3K, Akt, or mTOR. nih.govglycoscience.ru
Currently, there is a lack of specific preclinical research detailing the direct effects of this compound on the components of the PI3K/Akt/mTOR signaling pathway.
Table 1: Research Findings on this compound and the PI3K/Akt/mTOR Pathway
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| PI3K | No data available | N/A | N/A |
| Akt | No data available | N/A | N/A |
Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.com Aberrant activation of these pathways is frequently implicated in human cancers and inflammatory diseases. mdpi.comnih.gov
Detailed preclinical studies that specifically investigate the modulatory role of this compound on the various MAPK signaling pathways have not been identified in the reviewed literature. While other saponins have been shown to influence MAPK signaling, direct evidence for this compound is not yet established. nih.gov
Table 2: Research Findings on this compound and MAPK Pathways
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| ERK | No data available | N/A | N/A |
| JNK | No data available | N/A | N/A |
Nuclear Factor-kappa B (NF-κB) Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. nih.gov It controls the transcription of numerous genes involved in cell survival, inflammation, and immunity, including pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cyclooxygenase-2 (COX-2), which is involved in prostaglandin (B15479496) E2 synthesis. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate its target genes. nih.gov
Preclinical research has shown that this compound D possesses anti-inflammatory properties. Specifically, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 in macrophage cell models stimulated by lipopolysaccharide. ontosight.ai These anti-inflammatory effects suggest a potential interaction with the NF-κB pathway, which is a key regulator of these inflammatory mediators. However, direct evidence from preclinical studies explicitly detailing the mechanism by which this compound modulates NF-κB activation, IκB degradation, or p65 nuclear translocation is not available in the reviewed literature.
Table 3: Research Findings on this compound and the NF-κB Pathway
| Pathway Component/Downstream Mediator | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| Nitric Oxide (NO) Production | Inhibition | Lipopolysaccharide-stimulated macrophages | Reduced inflammatory mediator production. ontosight.ai |
Wnt-β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and cell fate. haldatx.com The central component of this pathway is β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. haldatx.com Wnt ligand binding to its receptors disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate target gene transcription. haldatx.com Dysregulation of this pathway is strongly linked to various cancers. frontiersin.org
Table 4: Research Findings on this compound and the Wnt-β-catenin Pathway
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| Wnt Ligands/Receptors | No data available | N/A | N/A |
| β-catenin | No data available | N/A | N/A |
JAK-STAT3 Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Ligand binding to a receptor induces JAK activation, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, moves to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation. Persistent activation of the JAK/STAT3 pathway is a hallmark of many cancers and inflammatory diseases. mdpi.com
Preclinical research specifically investigating the interaction of this compound with the JAK-STAT3 signaling pathway has not been identified in the reviewed literature.
Table 5: Research Findings on this compound and the JAK-STAT3 Pathway
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| JAK (Janus Kinase) | No data available | N/A | N/A |
Toll-like Receptor (TLR) Pathways
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize molecules derived from pathogens (PAMPs) or damaged host cells (DAMPs). TLR activation initiates signaling cascades, primarily through adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), which orchestrate inflammatory and anti-viral responses.
While some saponins have been shown to modulate TLR signaling, the specific effects of this compound on TLR activation or its downstream signaling components have not been detailed in the available preclinical research literature. nih.gov
Table 6: Research Findings on this compound and Toll-like Receptor (TLR) Pathways
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| TLRs (e.g., TLR4) | No data available | N/A | N/A |
| MyD88 | No data available | N/A | N/A |
PERK Pathway
The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is one of the three main branches of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Chronic activation of the PERK pathway can, however, lead to apoptosis.
There is no available data from preclinical studies that describes a direct modulatory effect of this compound on the PERK pathway or other branches of the Unfolded Protein Response.
Table 7: Research Findings on this compound and the PERK Pathway
| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |
|---|---|---|---|
| PERK | No data available | N/A | N/A |
| p-eIF2α | No data available | N/A | N/A |
Immunomodulatory Effects
This compound, a triterpenoid (B12794562) saponin (B1150181), has demonstrated notable immunomodulatory activities in preclinical studies. These effects are primarily centered on the activation of key immune cells and the regulation of cytokine release, suggesting its potential to influence both innate and adaptive immune responses.
Immune Cell Activation (e.g., Dendritic Cells)
Preclinical research indicates that saponins, as a class of compounds, can significantly influence the activity of various immune cells. mdpi.com They have been shown to enhance the phagocytic capabilities of macrophages and the cytotoxic function of natural killer (NK) cells. mdpi.com A crucial aspect of their immunomodulatory role is their ability to promote the maturation of dendritic cells (DCs). mdpi.comnih.gov Mature DCs are critical for initiating adaptive immune responses through their enhanced antigen-presenting capacity. mdpi.com
Saponin-based adjuvants (SBAs) have been observed to induce a high level of antigen cross-presentation by dendritic cells, which is a critical step for the activation of CD8+ T cells. nih.gov This process is dependent on the activation of the PKR-like Endoplasmic Reticulum kinase (PERK) pathway. nih.gov Specifically, the MHCIIloCD11bhi DC subset has been identified as being particularly responsive to the cross-presentation induced by SBAs. nih.gov The activation of DCs by saponins can also lead to an upregulation of Major Histocompatibility Complex (MHC) class II molecules, which are essential for presenting antigens to T helper cells. mdpi.commdpi.com
Table 1: Effects of Saponins on Immune Cell Activation
| Cell Type | Observed Effect | Mechanism/Pathway |
|---|---|---|
| Dendritic Cells (DCs) | Enhanced maturation and antigen presentation. mdpi.comnih.gov | Upregulation of MHC Class II and CD86. mdpi.com Activation of the PERK pathway. nih.gov |
| Macrophages | Increased phagocytic activity. mdpi.com | - |
| Natural Killer (NK) Cells | Enhanced cytotoxicity. mdpi.com | - |
| T Lymphocytes | Activation of Th1, Th2, and CTL subsets. mdpi.com | - |
| B Lymphocytes | Differentiation into plasma cells and antibody production. mdpi.com | - |
Cytokine Release Regulation
The immunomodulatory properties of saponins also extend to the regulation of cytokine and chemokine release. mdpi.com Cytokines are signaling molecules that play a pivotal role in orchestrating immune responses. Saponins can stimulate the release of various cytokines, which in turn helps to recruit immune cells and facilitate the proliferation and differentiation of T lymphocytes. mdpi.com
For instance, some saponins, when used in conjunction with lipopolysaccharide (LPS), have been shown to significantly increase the secretion of IL-12 by dendritic cells, a key indicator of their maturation. mdpi.com However, it is important to note that the cytokine response can be complex. In some contexts, saponins have been associated with minimal release of certain inflammatory cytokines like IL-6, which could be advantageous in avoiding excessive inflammation, such as that seen in cytokine release syndrome (CRS). firstwordpharma.com The regulation of cytokine release by saponins appears to be mediated through various signaling pathways, including Toll-like receptors (TLRs) and NF-κB/mitogen-activated protein kinase (MAPK). mdpi.com
Table 2: Saponin-Mediated Cytokine Regulation in Preclinical Models
| Cytokine | Effect | Cellular Source (if specified) |
|---|---|---|
| IL-12 | Increased secretion. mdpi.com | Dendritic Cells. mdpi.com |
| IL-6 | Minimal release in some contexts. firstwordpharma.com | - |
| TNF-α | Reduced levels in some models of inflammation. explorationpub.com | Cortex and hippocampus. explorationpub.com |
| IL-1β | Reduced levels in some models of inflammation. explorationpub.com | Cortex and hippocampus. explorationpub.com |
Anti-Angiogenesis Mechanisms
Preclinical studies have highlighted the anti-angiogenic potential of saponins, including their ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govfrontiersin.org The primary mechanisms underlying these effects involve the inhibition of key pro-angiogenic factors and their signaling pathways.
A major target of saponins is the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govcentrescientifique.mc Saponins have been shown to inhibit the expression of the VEGF gene and the hypoxia-inducible factor 1-α (HIF-1α), which is a key regulator of VEGF expression, particularly in the hypoxic tumor microenvironment. nih.govfrontiersin.org By downregulating these factors, saponins can effectively suppress the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.
Furthermore, saponins can interfere with inflammatory signaling pathways that contribute to angiogenesis, such as those involving pro-inflammatory cytokines, mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinases/protein kinase B (PI3K/Akt). nih.gov
Table 3: Anti-Angiogenic Mechanisms of Saponins
| Mechanism | Key Molecular Targets |
|---|---|
| Inhibition of Pro-angiogenic Factor Expression | VEGF, HIF-1α. nih.gov |
| Inhibition of Inflammatory Signaling Pathways | Pro-inflammatory cytokines, MAPKs, PI3K/Akt. nih.gov |
Antiviral Mechanisms
Triterpenoid saponins have demonstrated a broad range of antiviral activities in preclinical research. mdpi.com Their mechanisms of action are multifaceted, targeting various stages of the viral life cycle.
One of the primary antiviral mechanisms of saponins is the prevention of viral entry into host cells. mdpi.comnih.gov This can be achieved by interacting with and potentially destroying viral envelope proteins or by blocking the binding sites on the virus that are necessary for attachment to host cell receptors. nih.gov Some saponins have also been shown to inhibit the activity of viral enzymes that are essential for replication, such as the main protease (Mpro) involved in the proteolysis of viral polyproteins. nih.gov
Additionally, saponins can interfere with viral replication processes after the virus has entered the host cell. For example, certain triterpenoid saponins have been found to inhibit viral DNA synthesis or the synthesis of viral capsid proteins. nih.gov The antiviral effects of saponins have been observed against a variety of viruses, including those responsible for respiratory illnesses. nih.gov
Table 4: Antiviral Mechanisms of Triterpenoid Saponins
| Mechanism | Description |
|---|---|
| Inhibition of Viral Entry | Interaction with viral envelope proteins, blocking of viral binding sites. nih.gov |
| Inhibition of Viral Replication | Inhibition of viral DNA synthesis, inhibition of viral capsid protein synthesis, inhibition of viral proteases (e.g., Mpro). nih.govnih.gov |
| Inactivation of Viral Particles | Direct interaction with and disruption of the virus. mdpi.com |
Anti-inflammatory Mechanisms
The anti-inflammatory properties of saponins are well-documented in preclinical models and are thought to be closely linked to their antioxidant effects. frontiersin.orgnih.gov These compounds can modulate various signaling pathways involved in the inflammatory response.
A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. frontiersin.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. explorationpub.com By inhibiting the activation of NF-κB, saponins can effectively reduce the production of these inflammatory mediators.
Furthermore, saponins can influence other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Some saponins have also been shown to activate the Nrf2/HO-1 pathway, which plays a role in the antioxidant and anti-inflammatory cellular defense mechanisms. explorationpub.com
Table 5: Anti-inflammatory Mechanisms of Saponins
| Mechanism | Key Molecular Targets/Pathways |
|---|---|
| Inhibition of Pro-inflammatory Cytokine Production | TNF-α, IL-1β, IL-6. explorationpub.com |
| Modulation of Signaling Pathways | Inhibition of NF-κB and MAPK pathways. nih.govfrontiersin.org Activation of Nrf2/HO-1 pathway. explorationpub.com |
Antimicrobial Mechanisms
Saponins have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. qeios.commedcraveonline.com The primary mechanism of their antimicrobial action is believed to be the disruption of microbial cell membranes. qeios.commdpi.com
The amphipathic nature of saponins, consisting of a hydrophobic aglycone and a hydrophilic sugar moiety, allows them to interact with the lipids in the cell membrane, leading to the formation of pores and a loss of membrane integrity. mdpi.com This disruption results in the leakage of cellular contents and ultimately cell death. qeios.com
In addition to direct membrane disruption, some saponins may exert their antimicrobial effects by inhibiting bacterial biofilm formation, which is a key factor in antibiotic resistance. mdpi.com The antimicrobial activity of saponins can vary depending on the specific saponin and the target microorganism. medcraveonline.com
Table 6: Antimicrobial Mechanisms of Saponins
| Mechanism | Description |
|---|---|
| Cell Membrane Disruption | Interaction with membrane lipids, leading to pore formation and loss of integrity. qeios.commdpi.com |
| Inhibition of Biofilm Formation | Interference with the ability of bacteria to form protective biofilms. mdpi.com |
Preclinical In Vitro Studies of this compound
In vitro studies, which are conducted using components of an organism that have been isolated from their usual biological surroundings, are fundamental in the early stages of drug discovery and development. These studies, often involving cell lines or primary cell cultures, allow for the initial assessment of a compound's biological activity and mechanism of action in a controlled environment. pacificbiolabs.comnih.gov This approach is crucial for high-throughput screening of potential drug candidates before advancing to more complex and costly in vivo studies. nih.govmdpi.com
Cell-Based Assays for Efficacy Screening
Cell-based assays are a cornerstone of preclinical research, providing a platform to evaluate the efficacy of compounds like this compound. These assays can measure a variety of cellular responses, including cell viability, proliferation, and cytotoxicity. moleculardevices.com For instance, the MTT assay is a colorimetric assay used to assess cell metabolic activity, which can indicate cell viability and proliferation. moleculardevices.com
In the context of saponins, to which this compound belongs, various cell-based assays have been employed to screen for anticancer activity. nih.govnih.gov These assays often utilize cancer cell lines to determine the cytotoxic effects of the compounds. nih.gov For example, studies on saponins have used assays to measure the induction of apoptosis (programmed cell death), a desirable trait for anticancer agents. frontiersin.orgmdpi.com The inhibition of quinone reductase (QR) activity in hepatoma cells is another assay used for screening potential cancer chemopreventive agents. colab.ws
Specific to this compound and related compounds, research has pointed towards their potential biological activities, including cytotoxic effects against certain cancer cell lines. ontosight.ai For example, this compound D has been noted for its potential cytotoxic effects. colab.ws Furthermore, saponin extracts are often evaluated for their inhibitory effects on key enzymes implicated in various diseases. For instance, in vitro assays have demonstrated the inhibitory effects of saponin extracts on α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. researchgate.net
| Assay Type | Purpose | Example Application for Saponins |
| MTT Assay | Measures cell metabolic activity to assess cell viability and proliferation. moleculardevices.com | Evaluating the dose-dependent growth inhibition of saponins on cancer cell lines like K562. researchgate.net |
| Apoptosis Assays | Detects programmed cell death, a key mechanism for anticancer drugs. frontiersin.orgmdpi.com | Observing morphological changes and biochemical markers of apoptosis in cancer cells treated with saponins. mdpi.com |
| Quinone Reductase (QR) Induction Assay | Screens for potential cancer chemopreventive activity. colab.ws | Determining the concentration of an extract required to double QR activity in hepatoma cells. colab.ws |
| Enzyme Inhibition Assays | Measures the inhibition of specific enzymes related to disease pathways. | Investigating the inhibitory effects on α-amylase and α-glucosidase for potential antidiabetic activity. researchgate.net |
| Cytotoxicity Assays | Determines the concentration of a compound that is toxic to cells. ontosight.ai | Assessing the 50% inhibitory concentration (IC50) against cancer cell lines. nih.gov |
Cellular Sensitivity and Mechanistic Investigations
Understanding the mechanisms by which a compound exerts its effects is a critical step in preclinical research. For saponins, including this compound, research has delved into various cellular pathways to elucidate their mode of action. nih.govfrontiersin.org
A significant body of research indicates that the anticancer effects of many saponins are mediated through the induction of apoptosis. nih.govfrontiersin.orgmdpi.com This process involves a cascade of events leading to cell death and can be triggered through intrinsic or extrinsic pathways. mdpi.com Studies have shown that some saponins can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins and caspases. frontiersin.orgmdpi.com
Furthermore, saponins have been found to induce cell cycle arrest, another important mechanism for controlling cancer cell proliferation. nih.govfrontiersin.org They can also induce autophagy, a cellular process of degradation and recycling of cellular components, which can have a dual role in either promoting cell survival or cell death. nih.gov The anti-inflammatory properties of saponins, such as the inhibition of nitric oxide and prostaglandin E2 production, also contribute to their potential therapeutic effects. ontosight.ai
Investigations into the signaling pathways affected by saponins have revealed the involvement of several key cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. frontiersin.org By inhibiting this pathway, certain saponins can suppress tumor growth. frontiersin.org Other signaling pathways, such as the JAK-STAT3 and MAPK pathways, have also been implicated in the anticancer activities of saponins. frontiersin.org
Utilization of Advanced 3D Cell/Tissue Models
To bridge the gap between 2D cell cultures and in vivo conditions, there has been a significant shift towards the use of three-dimensional (3D) cell culture models. frontiersin.orgmdpi.com These models, which include spheroids and organoids, better mimic the spatial organization, cell-cell interactions, and microenvironment of native tissues and tumors. nih.govfrontiersin.orgupmbiomedicals.com
Spheroids are aggregates of cells that can be formed from a single cell type or a co-culture of different cell types. frontiersin.orgfacellitate.com They are particularly useful in cancer research as they can replicate features of solid tumors, such as nutrient and oxygen gradients, and have been shown to be more resistant to chemotherapeutic drugs compared to 2D cultures. frontiersin.orgfacellitate.comnih.gov Organoids are more complex 3D structures derived from stem cells or patient tissues that can self-organize and differentiate to resemble the structure and function of a specific organ. upmbiomedicals.comfrontiersin.orgmdpi.com
The application of 3D models in the study of this compound would provide a more physiologically relevant platform to assess its pharmacological activities. For instance, testing this compound on tumor spheroids could offer better insights into its ability to penetrate a tumor mass and exert its cytotoxic effects. frontiersin.orgnih.gov Co-culture models, incorporating immune cells and fibroblasts, can be used to study the interaction of this compound with the tumor microenvironment. frontiersin.org Patient-derived organoids (PDOs) offer a personalized medicine approach, allowing for the evaluation of this compound's efficacy on a patient-specific tumor model. nih.gov These advanced models are crucial for improving the predictive value of preclinical studies and for accelerating the translation of promising compounds like this compound into clinical applications. nih.govnih.gov
| Model Type | Description | Advantages for this compound Research |
| Spheroids | 3D aggregates of one or more cell types. frontiersin.orgfacellitate.com | - Better mimicry of tumor microenvironment. frontiersin.org - Evaluation of drug penetration and resistance. nih.gov - Suitable for high-throughput screening. frontiersin.org |
| Organoids | Self-organizing 3D structures derived from stem cells or patient tissues that resemble specific organs. upmbiomedicals.comfrontiersin.org | - High physiological relevance. frontiersin.org - Recapitulate tumor heterogeneity. frontiersin.org - Platform for personalized medicine studies. nih.gov |
| Co-culture Models | Involve growing different cell types together to study their interactions. frontiersin.org | - Investigation of interactions with the tumor microenvironment (e.g., immune cells, fibroblasts). frontiersin.org |
| Organ-on-a-chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. frontiersin.org | - Allows for the study of systemic effects and drug metabolism in a controlled environment. frontiersin.org |
Preclinical In Vivo Studies of this compound (Non-Human Animal Models)
In vivo studies, conducted in living organisms, are a critical component of preclinical research, providing essential information on the efficacy, and pharmacokinetics of a drug candidate in a whole biological system. syncrosome.comevotec.com These studies are typically required by regulatory agencies before a new drug can be tested in human clinical trials. nc3rs.org.ukwellbeingintlstudiesrepository.org
Animal Model Selection for Pharmacological Evaluation
The selection of an appropriate animal model is paramount for the successful pharmacological evaluation of a compound like this compound. The choice of species is guided by factors such as physiological and genetic similarity to humans, the ability to replicate the disease or condition of interest, and practical considerations like size, lifespan, and cost. wellbeingintlstudiesrepository.orglidebiotech.com
Rodent Models: Mice and rats are the most commonly used animal models in preclinical research due to their small size, short generation time, and well-characterized genetics. lidebiotech.comfrontiersin.org Various rodent models are available to study a wide range of diseases, including cancer, metabolic disorders, and central nervous system diseases. frontiersin.orgwuxibiology.com For instance, in cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are frequently used to evaluate the efficacy of anticancer drugs. mdpi.com For studying effort-related decision making, which can be relevant for motivational deficits in psychiatric disorders, specific behavioral tasks have been developed for mice. nsf.gov
Non-Rodent Models: Regulatory guidelines often require testing in a non-rodent species in addition to a rodent model. nc3rs.org.uk Dogs, non-human primates, and minipigs are commonly used non-rodent species. nc3rs.org.uknih.gov The choice of a non-rodent species depends on the specific drug and its target. For example, the minipig is considered a good model for dermal toxicity studies due to the similarity of its skin to human skin. criver.com Non-human primates are often used for studying biotherapeutics due to their close phylogenetic relationship to humans. nih.gov In some cases, alternative models like zebrafish larvae are used in early-stage screening to reduce the number of higher-order animals used. eara.eu
The selection of an animal model for evaluating this compound would depend on the therapeutic area of interest. For its potential anticancer effects, a xenograft mouse model would be a logical choice. mdpi.com If investigating its anti-inflammatory properties, a rodent model of inflammation would be appropriate. The pharmacokinetic profile of this compound would also need to be considered in the selection of the animal model to ensure that the drug is metabolized in a way that is relevant to humans. syncrosome.com
| Animal Model | Common Uses in Preclinical Research | Relevance for this compound Studies |
| Mouse | Cancer (xenografts), genetic diseases, immunology, neurobiology. lidebiotech.com | Evaluation of anticancer efficacy, anti-inflammatory effects, and general pharmacology. mdpi.com |
| Rat | Toxicology, cardiovascular diseases, behavioral studies. wellbeingintlstudiesrepository.orgscielo.br | Assessment of safety profile and pharmacological effects. |
| Dog | General toxicology, cardiovascular safety. nc3rs.org.uknih.gov | Often used as the non-rodent species in regulatory toxicology studies. |
| Non-Human Primate | Biotherapeutics, infectious diseases, neurobiology. nih.gov | Used when other species are not pharmacologically relevant. |
| Minipig | Dermal toxicity, metabolic studies. criver.com | Potential model for specific toxicological or metabolic investigations. |
| Zebrafish | Early-stage screening, developmental biology. eara.eu | High-throughput screening of biological activities. |
Pharmacokinetic (PK) Characterization in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Generally, the oral bioavailability of triterpenoid saponins is low. frontiersin.org This is often attributed to their large molecular size and hydrophilic sugar moieties, which can limit passive diffusion across the intestinal epithelium. The solubility of saponins is a critical factor influencing their pharmacokinetic behavior and subsequent ADME processes within the body. frontiersin.orgnih.gov
Absorption: Following oral administration, the absorption of saponins from the gastrointestinal tract is often minimal. mdpi.com The complex structure and physicochemical properties of these compounds contribute to their poor absorption. frontiersin.org
Distribution: Once in the systemic circulation, saponins can distribute to various tissues. For instance, studies on other triterpenoid saponins, such as pterocephin A, have shown distribution to the liver, lungs, kidneys, and other organs after intravenous administration in rats. mdpi.comnih.govresearchgate.net It is plausible that wistariasaponins would exhibit a similar wide distribution pattern.
Metabolism: The metabolism of saponins can be complex and may involve hydrolysis of the glycosidic linkages by gut microbiota before absorption. mdpi.com Once absorbed, hepatic metabolism is expected to play a role. However, specific metabolic pathways for wistariasaponins have not been elucidated.
Excretion: Excretion of saponins and their metabolites likely occurs through both renal and biliary routes. The long half-life observed for some saponins suggests that they may persist in the body for a significant duration before complete elimination. nih.govnih.gov
Due to the lack of specific data for this compound, a detailed ADME data table cannot be constructed. Research on other saponins, such as timosaponin B-II, has shown dose-dependent increases in systemic exposure in rats, indicating that pharmacokinetic parameters can be influenced by the administered dose. nih.gov
Toxicokinetic Analysis
Toxicokinetic studies are crucial for relating the systemic exposure of a compound to its toxicological effects. mdpi.comnih.govresearchgate.net For this compound, specific toxicokinetic data from animal models are not available in published literature. However, general principles of saponin toxicology suggest that at high doses, these compounds can exhibit toxicity. cornell.edu
A toxicokinetic study on a related triterpenoid saponin, pterocephin A, in rats revealed that the compound was absorbed into the systemic circulation and had a long residence time. mdpi.comnih.govresearchgate.net High concentrations were found in the liver, which is relevant given the potential hepatotoxicity of some saponins. mdpi.comnih.govresearchgate.net A similar profile could be anticipated for wistariasaponins, but this requires experimental verification.
Table 1: Illustrative Toxicokinetic Parameters of a Triterpenoid Saponin (Pterocephin A) in Rats
| Parameter | Intravenous (10 mg/kg) | Intragastric (60 mg/kg) |
| Cmax (µg/mL) | - | - |
| Tmax (h) | - | - |
| AUC (µg·h/mL) | - | - |
| t1/2 (h) | Long residual time | Long residual time |
| Clearance (L/h/kg) | - | - |
| Vd (L/kg) | - | - |
| Data for specific this compound is unavailable. The table illustrates typical parameters studied for related compounds like Pterocephin A, for which detailed numerical values were not provided in the search results. mdpi.comnih.govresearchgate.net |
Pharmacodynamic (PD) Assessments in Animal Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound, the available preclinical data is sparse, but some insights can be gleaned from studies on extracts of Wisteria species and related saponins.
Primary Efficacy Studies
Some saponins isolated from Wisteria species have been evaluated for their biological activities in preclinical models. For example, certain wistariasaponins have been investigated for their hepatoprotective effects. glycoscience.ru Studies on other oleanane (B1240867) saponins have demonstrated analgesic and anti-inflammatory activities in animal models. nih.gov A lipophilic extract from Wisteria sinensis flowers showed antidiabetic effects in a high-fat diet and streptozotocin-induced diabetic mouse model. nih.gov These studies suggest potential therapeutic applications for wistariasaponins, although more specific efficacy studies on isolated compounds are needed.
Secondary Pharmacodynamic Effects on Physiological Functions
Secondary pharmacodynamic studies assess the effects of a compound on physiological systems other than the primary target. For saponins in general, a wide range of biological effects have been reported, including impacts on the cardiovascular and nervous systems. cambridge.orgdokumen.pub Extracts from Wisteria sinensis have been shown to affect glucose metabolism. nih.govresearchgate.net However, specific studies on the secondary pharmacodynamic effects of isolated wistariasaponins are lacking.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. gardp.orglongdom.orgashp.org For oleanane-type saponins, including those from Wisteria, some SAR insights have been reported, particularly concerning their hepatoprotective and sweet-tasting properties.
Research on oleanane glucuronides from several leguminous plants, including Wisteria brachybotrys, has provided some SAR information regarding hepatoprotective activity. glycoscience.ru Key findings include:
The presence of a carbonyl group at C-22 may have a similar hepatoprotective effect as a hydroxyl group at the same position.
A hydroxyl group at C-30 appears to reduce hepatoprotective activity.
Regarding sweet-tasting properties, a study on oleanane-type glycosides from Wisteria sinensis identified structural features that influence the activation of the sweet taste receptor TAS1R2/TAS1R3. nih.gov These findings contribute to a broader understanding of how the structure of saponins dictates their interaction with biological targets.
Correlation between Aglycone Structure and Biological Potency
The aglycone, or the non-sugar part of the saponin, forms the foundational structure that is often a primary determinant of its inherent biological activity. mabion.eu In Wistariasaponins and related oleanane-type triterpenoids, specific functional groups on the pentacyclic triterpene skeleton have been shown to modulate their potency, particularly concerning activities like hepatoprotection.
Research on various oleanane-type saponins has revealed key correlations between the structure of the sapogenol and its biological effects. glycoscience.ru For instance, substitutions on the E-ring of the oleanane structure are critical. Studies have indicated that the presence of a hydroxyl group at the C-30 position tends to reduce the hepatoprotective action of the molecule. glycoscience.ru In contrast, modifications at the C-22 position show a different relationship. The presence of a carbonyl group (C=O) at C-22 has been found to confer a similar level of hepatoprotective effect as a hydroxyl group (-OH) at the same position. glycoscience.ru This suggests that the electronic properties and steric hindrance at this specific location are pivotal for the molecule's interaction with its biological targets.
These findings highlight that the potency of this compound is not solely dependent on the presence of the aglycone but is significantly influenced by the specific pattern of functional groups attached to it.
Table 1: Influence of Aglycone Substitutions on Hepatoprotective Activity of Oleanane-Type Saponins
| Aglycone Moiety | Substitution Position | Functional Group | Effect on Biological Potency (Hepatoprotective) | Reference |
|---|---|---|---|---|
| Oleanane-type Sapogenol | C-22 | -OH (Hydroxyl) | Baseline Activity | glycoscience.ru |
| Oleanane-type Sapogenol | C-22 | =O (Carbonyl) | Similar activity to C-22 Hydroxyl | glycoscience.ru |
| Oleanane-type Sapogenol | C-30 | -OH (Hydroxyl) | Reduced Activity | glycoscience.ru |
Influence of Glycosylation Patterns on Biological Activities
Glycosylation, the attachment of sugar chains to the aglycone, is a critical factor that profoundly influences the pharmacological profile of saponins. fbise.edu.pkfrontiersin.org The number, type, linkage, and sequence of monosaccharide units can affect the molecule's solubility, bioavailability, and interaction with cellular receptors, thereby modulating its biological activity. mabion.eunih.gov
Furthermore, the length and composition of the sugar chain play a vital role. A study on soyasaponins, which share a similar aglycone with some Wistariasaponins, found that saponins with a disaccharide (two sugar units) attached at the C-3 position exhibited greater hepatoprotective activity than those with a trisaccharide (three sugar units). nih.gov Within these sugar chains, the type of monosaccharide is also a determining factor. The same study noted that saponins containing a hexosyl (a six-carbon sugar like glucose) unit showed slightly greater activity than those with a pentosyl (a five-carbon sugar like xylose) unit. nih.gov This evidence underscores that the glycosylation pattern provides a sophisticated mechanism for fine-tuning the biological activities of this compound.
Table 2: Effect of Glycosylation Patterns on Hepatoprotective Activity
| Glycosylation Feature | Structural Detail | Observed Effect on Hepatoprotective Activity | Reference |
|---|---|---|---|
| Functional Group on Sugar | Presence of a hydroxyl group at C-5" | Enhances activity | glycoscience.ru |
| Sugar Chain Length (at C-3) | Disaccharide | Greater activity | nih.gov |
| Trisaccharide | Lesser activity | ||
| Monosaccharide Type | Hexosyl unit (e.g., Glucose) | Slightly greater action | nih.gov |
| Pentosyl unit (e.g., Xylose) | Slightly lesser action |
Impact of Stereochemistry on Pharmacological Effects
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of pharmacology. researchgate.nettaylorandfrancis.com For complex molecules like this compound, the specific spatial orientation of functional groups at chiral centers can dramatically influence their ability to bind to biological targets, leading to significant differences in pharmacological effects. nih.gov
Table 3: Influence of Stereochemistry on Biological Potency
| Position | Stereochemical Configuration | Impact on Hepatoprotective Potency | Reference |
|---|---|---|---|
| C-21 Hydroxyl Group | β-orientation | More Effective | glycoscience.ru |
| α-configuration | Less Effective |
Chemical Biology and Synthetic Approaches for Wistariasaponin
Chemical Synthesis and Derivatization Strategies for Wistariasaponin Analogues
The intricate structures of saponins (B1172615), including this compound, present considerable challenges to their complete chemical synthesis. nih.gov However, the need for structurally defined analogues to probe biological activity and improve therapeutic properties has driven the development of semi-synthetic and structure-guided design strategies. nih.gov
Semi-synthetic Modifications and Scaffold Diversification
Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a powerful tool for generating analogues that would be difficult to access through total synthesis. nih.gov This approach allows for the targeted modification of specific functional groups on the this compound molecule. For instance, the ester moieties present in many saponins are known to contribute to instability and toxicity. nih.gov By replacing these labile groups with more stable linkages, such as amides, researchers can create analogues with improved developability. nih.gov
The general strategy for semi-synthesis often involves:
Isolation and purification of the starting saponin (B1150181), such as this compound B1 or B2, from natural sources like Wisteria brachybotrys. yok.gov.tryok.gov.tr
Selective protection and deprotection of hydroxyl groups on the sugar moieties and the sapogenin core to allow for site-specific modifications. nih.gov
Modification of the glucuronic acid residue , a common feature in oleanane-type saponins, can be a key point for introducing diversity. nih.gov This can involve amidation or esterification with various lipophilic chains to modulate the compound's amphiphilicity.
Glycosylation modifications , such as the selective removal or addition of sugar units, can significantly impact biological activity. mdpi.com
These modifications can lead to a diverse library of this compound analogues with altered physicochemical properties and potentially enhanced biological activities.
Structure-Guided Design of Novel this compound Derivatives
Structure-guided design leverages the three-dimensional structure of a target protein or receptor to design molecules that bind with high affinity and specificity. While specific structural data for this compound interacting with a biological target is not yet widely available, the principles of structure-activity relationship (SAR) studies can guide the design of novel derivatives. nih.gov
Key considerations for the structure-guided design of this compound derivatives include:
The Glycosidic Chains : The number, type, and linkage of sugar residues are critical for biological activity. The sugar chains can influence solubility, cell permeability, and interaction with biological targets. nih.gov
The Acyl Groups : As seen in other saponins, the nature and position of acyl groups can dramatically affect properties like immunoadjuvant activity. nih.gov
By systematically altering these structural features and assessing the impact on a specific biological endpoint, researchers can develop more potent and selective this compound derivatives.
Metabolic Studies and Biotransformation of this compound (Non-Human Systems)
The metabolic fate of saponins in biological systems is a critical area of study, as biotransformation can lead to the formation of more active or bioavailable compounds. researchgate.net These studies are often conducted using in vitro systems with gut microbiota or specific microorganisms. mdpi.comeuropa.eu
Biotransformation Pathways (e.g., Glycosyl Hydrolysis, Redox, Acetylation, Rearrangement)
In non-human systems, the biotransformation of saponins like this compound primarily involves a series of enzymatic reactions. mdpi.com The most common transformation is the stepwise hydrolysis of the sugar chains by microbial glycosidases. mdpi.comnih.gov This process, known as deglycosylation, can significantly alter the biological activity of the parent saponin. nih.gov
Other potential biotransformation pathways include:
Redox Reactions : Hydroxylation, oxidation, and dehydrogenation of the sapogenin core can occur, leading to new metabolites with altered polarity and activity. thieme-connect.de
Acetylation : The addition of acetyl groups to the sugar moieties or the sapogenin can also take place.
Rearrangements : The acidic environment of the stomach and microbial action can sometimes lead to rearrangements of the sapogenin skeleton. d-nb.info
For example, studies on other triterpenoid (B12794562) saponins have shown that gut microbiota can sequentially remove sugar residues, leading to the formation of the aglycone, which may be the ultimate active compound. nih.gov
Identification of Active Metabolites and Sapogenins
The process of biotransformation often results in the generation of metabolites with enhanced biological activity compared to the parent saponin. researchgate.net A key objective of metabolic studies is to identify these active metabolites and the corresponding sapogenins. researchgate.net
For Wistariasaponins, which are oleanane-type saponins, the primary sapogenin would be soyasapogenol B or a related derivative. thieme-connect.de The stepwise hydrolysis of the sugar chains would lead to a series of prosapogenins (saponins with fewer sugar units) and ultimately the aglycone.
Table 1: Potential Metabolites of this compound B1 through Deglycosylation
| Compound | Description | Potential Activity |
| This compound B1 | Parent compound | Varies depending on the assay |
| Pro-sapogenin 1 | Loss of one terminal sugar | May have altered or enhanced activity |
| Pro-sapogenin 2 | Loss of two terminal sugars | May have further altered activity |
| Soyasapogenin B | Aglycone | Often considered the active form |
This table is a hypothetical representation based on general saponin metabolism and is not based on specific experimental data for this compound B1.
The identification and isolation of these metabolites are crucial for understanding the mechanism of action and for developing more potent therapeutic agents.
Metabolic Flux Redirection for Enhanced Production or Novel Saponin Generation
Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through cellular pathways. creative-proteomics.com This approach can be applied to microbial systems to enhance the production of desired compounds, including saponins. vanderbilt.edu By identifying and genetically modifying key enzymes in the metabolic network, it is possible to redirect the flow of precursors towards the synthesis of specific saponins. nih.govnih.gov
Strategies for metabolic flux redirection include:
Overexpression of key biosynthetic genes : Increasing the expression of enzymes directly involved in the saponin biosynthesis pathway can boost production. researchgate.net
Downregulation of competing pathways : By reducing the activity of enzymes in pathways that compete for the same precursors, more metabolic resources can be channeled towards saponin synthesis. nih.gov
Introduction of novel genes : Introducing genes from other organisms can create new biosynthetic pathways, leading to the generation of novel saponin structures. frontiersin.org
While this technology is still emerging for complex natural products like this compound, it holds significant promise for the sustainable and scalable production of these valuable compounds and their derivatives.
Omics Approaches in Wistariasaponin Research
Transcriptomics Applications in Wistariasaponin Studies
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a specific cell type under certain conditions. This powerful tool can reveal how this compound influences gene expression, providing clues about the signaling pathways and cellular processes it modulates.
Gene expression profiling aims to create a global picture of cellular function by measuring the activity of thousands of genes at once. elifesciences.orgbiomodal.com While dedicated studies focusing solely on the gene expression profiles induced by purified this compound are currently limited in the publicly available scientific literature, the methodology holds significant promise. Transcriptome analysis, often performed using techniques like RNA sequencing (RNA-seq), can identify which genes are turned "on" or "off" in response to this compound treatment. elifesciences.orgprotocols.iocd-genomics.com This allows researchers to understand how cells react to the compound at a molecular level. elifesciences.org The regulation of gene expression is a complex process that can occur at multiple stages, from the accessibility of DNA to the final production of a protein, and transcriptomics provides a snapshot of the initial transcriptional response. libretexts.orgalbert.io
In broader studies on plant extracts containing saponins (B1172615), transcriptomic analyses have been employed to understand their biosynthesis and effects. For instance, transcriptome analysis of Panax notoginseng has been used to identify genes involved in the biosynthesis of triterpenoid (B12794562) saponins. While not directly focused on this compound, these studies demonstrate the utility of transcriptomics in the field of saponin (B1150181) research.
A key output of gene expression profiling is the identification of differentially expressed genes (DEGs), which are genes that show a significant change in expression level between different experimental conditions, such as between this compound-treated and untreated cells. epfl.chnih.govresearchgate.net The analysis of DEGs can help to pinpoint the specific biological pathways affected by the compound. nih.gov For example, if a set of DEGs is known to be involved in an inflammatory response pathway, it would suggest that this compound has anti-inflammatory properties.
Proteomics Applications in this compound Studies
Proteomics is the large-scale study of proteins, particularly their structures and functions. This field offers a direct insight into the functional molecules of the cell and how their levels and interactions are altered by compounds like this compound.
Proteomic analyses can identify and quantify thousands of proteins in a sample, revealing changes in protein expression that occur in response to a specific treatment. thermofisher.comfrontiersin.orgnih.govmdpi.com Techniques such as mass spectrometry-based proteomics are powerful tools for creating a comprehensive profile of the proteome. thermofisher.comnih.gov Furthermore, proteomics can be used to study protein-protein interaction networks, which are crucial for understanding cellular pathways. biorxiv.orgplos.orgnih.govnih.gov
Research in this area for this compound is still in its early stages. However, proteomic studies on complex plant extracts containing various saponins have been conducted. For example, proteomic analysis of the effects of a non-saponin fraction of Korean Red Ginseng on a mouse model of Alzheimer's disease revealed alterations in proteins associated with synapses and mitochondria. nih.gov These types of studies pave the way for future investigations into the specific effects of this compound on the proteome.
A primary goal of proteomics in drug discovery and natural product research is the identification of the specific protein targets of a bioactive compound. nih.govfrontiersin.org By observing which proteins are differentially expressed or modified after treatment with this compound, researchers can identify key players in its mechanism of action. mdpi.comnih.govnih.gov
While direct protein targets of this compound have not yet been extensively documented, related research provides a framework for how such studies could be conducted. For instance, thermal proteome profiling (TPP) is a method that can identify protein targets by observing changes in their thermal stability upon binding to a small molecule. researchgate.net The application of such advanced proteomic techniques will be crucial in pinpointing the direct molecular interactors of this compound and unraveling its biological functions.
Metabolomics Applications in this compound Studies
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. This approach can be used to create a "metabolic fingerprint" of a sample and to identify and quantify specific compounds, including saponins like this compound. nih.govaiimsrishikesh.edu.in
Untargeted metabolomic analysis has been instrumental in identifying the presence of this compound in various plant species. apsnet.org These studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical constituents of a plant extract. nih.govnih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org For example, metabolomic fingerprinting of different date palm fruit varieties and various species of Astragalus has been performed to characterize their chemical diversity. nih.gov
In a study on the resistance of pea plants to a root rot pathogen, untargeted metabolomic analysis identified a variety of saponins, including this compound B2, that were present in higher amounts in the root exudates of a partially resistant pea line. researchgate.net This suggests a potential role for this compound in plant defense mechanisms. The data from such metabolomics studies are invaluable for understanding the distribution of this compound in nature and for identifying rich sources of this compound for further research.
Below is a table summarizing the identification of different this compound compounds in various plant sources through metabolomic studies.
| Compound Name | Plant Source | Analytical Method | Reference |
| This compound A | Zornia brasiliensis | HPLC-ESI-MS/MS | nih.govmurdoch.edu.au |
| This compound B2 | Pisum sativum (Pea) | LC-HRMS, MS/MS | researchgate.net |
| This compound C | Lotus aegaeus | Not Specified | elifesciences.org |
| This compound D | Lotus aegaeus, Astragalus tauricolus | Not Specified, LC-ESI-MS/MS | elifesciences.orgthermofisher.com |
Comprehensive Metabolite Profiling
Metabolite profiling, or metabolomics, is the comprehensive study of the complete set of small-molecule metabolites within a cell, tissue, or organism. This approach is crucial for discovering the full spectrum of saponins and other related compounds produced by a plant. nih.gov Untargeted metabolomic analysis, in particular, allows for the detection of a wide range of compounds without prior knowledge of their identity. apsnet.org
Research on various leguminous plants has successfully employed advanced analytical techniques to profile saponins. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as HPLC-ESI-MS/MS or UPLC-QqQ-MS/MS, are powerful tools for the rapid characterization and tentative identification of these complex molecules. nih.govresearchgate.net These methods have led to the identification of several Wistariasaponins in different plant species, highlighting the chemical diversity within this saponin family. For instance, an untargeted metabolomics study of pea (Pisum sativum) roots and exudates revealed the presence of this compound B2, which was significantly more abundant in a partially resistant pea line against a root rot pathogen. apsnet.org Similarly, this compound A was putatively identified in Zornia brasiliensis. nih.gov The foundational work on Wistaria brachybotrys led to the isolation and structural characterization of Wistariasaponins A, B1, B2, and C. jst.go.jp
Table 1: Examples of Identified Wistariasaponins and Related Compounds in Plants
| Compound Name | Plant Source | Method of Identification | Reference |
| This compound A | Wistaria brachybotrys | Chemical and physicochemical methods | jst.go.jp |
| This compound A | Zornia brasiliensis | HPLC-ESI-MS/MS | nih.gov |
| This compound B1 | Wistaria brachybotrys | Chemical and physicochemical methods | jst.go.jp |
| This compound B2 | Wistaria brachybotrys | Chemical and physicochemical methods | jst.go.jp |
| This compound B2 | Pisum sativum (Pea) | LC-HRMS and MS/MS | apsnet.org |
| This compound B2 | Astragalus species | Molecular docking and dynamics simulations | researchgate.net |
| This compound C | Wistaria brachybotrys | Chemical and physicochemical methods | jst.go.jp |
| Wistaria-Saponin G | Millettia speciosa | UHPLC–QTOF–MS/MS | arabjchem.org |
Characterization of Metabolic Pathway Changes
Understanding the dynamics of metabolic pathways is essential for comprehending how and when Wistariasaponins are produced. Triterpenoid saponins, including Wistariasaponins, are synthesized through a complex series of biochemical reactions. nih.gov The biosynthesis begins with precursors from two main pathways: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.orgmdpi.com These pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. nih.gov
The subsequent steps involve the formation of a 30-carbon precursor, 2,3-oxidosqualene (B107256), which is then cyclized by oxidosqualene cyclases (OSCs) like β-amyrin synthase (bAS) to form the basic triterpenoid skeleton, such as β-amyrin. nih.govmdpi.comfrontiersin.org This skeleton undergoes a series of modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively, to produce the vast diversity of saponin structures. mdpi.comfrontiersin.org
Metabolic pathway analysis reveals how factors like development or environmental stress can alter the production of these compounds. nih.govlongdom.orgnumberanalytics.com For example, studies in other saponin-producing plants have shown that physical stress can induce the differential expression of key enzyme genes in the MVA pathway, leading to increased saponin synthesis. nih.gov Integrated analyses can track changes in the levels of pathway intermediates and end-products, providing a snapshot of the metabolic state of the plant and how resources are allocated between primary and secondary metabolism. nih.gov
Table 2: Key Enzyme Families in the Triterpenoid Saponin Biosynthesis Pathway
| Pathway Stage | Key Enzyme Families | Function | Reference |
| Precursor Synthesis | HMGR, DXS | Rate-limiting enzymes in MVA and MEP pathways | nih.govnih.gov |
| Isoprenoid Backbone Synthesis | Squalene (B77637) synthase (SS), Squalene epoxidase (SE) | Formation of 2,3-oxidosqualene | frontiersin.org |
| Triterpene Skeleton Formation | Oxidosqualene cyclases (OSCs) e.g., β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to form diverse triterpene scaffolds | nih.govmdpi.com |
| Scaffold Modification | Cytochrome P450s (CYP450s) | Oxidation and hydroxylation of the triterpene backbone | frontiersin.orgnih.gov |
| Glycosylation | UDP-glycosyltransferases (UGTs) | Addition of sugar moieties to the aglycone | frontiersin.orgnih.gov |
Integrated Multi-Omics Analysis for this compound Research
While single-omics approaches are informative, they often fail to capture the full complexity of biological regulation. oup.com Integrated multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view. oup.comfrontiersin.org This strategy is increasingly used to study medicinal plants, as it can effectively identify key metabolic pathways, functional genes, and the molecular mechanisms underlying the biosynthesis of active compounds. oup.commdpi.com For this compound research, this means connecting the genetic blueprint to the final chemical phenotype, offering a comprehensive understanding of how its production is regulated. researchgate.net
Systems Biology Approaches for Comprehensive Understanding
Systems biology is an integrative approach that seeks to understand biological systems as a whole by combining large-scale experimental data with computational and mathematical modeling. nih.govfrontiersin.org Instead of studying components in isolation, it focuses on the complex interactions within a network of genes, proteins, and metabolites. ethz.ch This approach is particularly powerful for deciphering the regulation of complex traits like secondary metabolite production. researchgate.net
By integrating multi-omics datasets, systems biology can create models that explain how genetic and environmental factors influence the this compound biosynthesis network. frontiersin.orgiomcworld.com This allows researchers to move beyond simple correlation to a more mechanistic understanding, generating prioritized lists of candidate genes and testable hypotheses about their function in saponin production and regulation. nih.gov
Correlation-Based Strategies (e.g., Transcript-Protein-Metabolite Correlations)
A key strategy within multi-omics analysis is to identify correlations between different molecular layers. nih.gov By measuring the abundance of transcripts (mRNA), proteins, and metabolites under various conditions, researchers can find statistically significant relationships that suggest functional links. For instance, a strong positive correlation between the expression level of a specific UGT gene transcript, the abundance of the corresponding UGT enzyme (protein), and the accumulation of a specific this compound glycoside (metabolite) would strongly implicate that gene in the final step of that saponin's biosynthesis.
Weighted Gene Co-expression Network Analysis (WGCNA) is a common systems biology method used to find clusters (or modules) of highly correlated genes across different samples. biorxiv.orgplos.org These modules can then be correlated with metabolite accumulation patterns to identify gene networks involved in the biosynthesis of specific compounds. biorxiv.orgoup.com Similar correlation analyses can be extended to include protein data, establishing transcript-protein-metabolite links that provide robust evidence for gene function and regulatory interactions. nih.govfrontiersin.org
Table 3: Illustrative Example of a Correlation-Based Hypothesis
| Transcript (Gene Expression) | Protein (Enzyme Abundance) | Metabolite (Compound Level) | Implied Function |
| High expression of CYP716A gene | High abundance of CYP716A enzyme | High accumulation of an oxidized β-amyrin intermediate | The CYP716A gene likely encodes an enzyme that oxidizes the saponin precursor. |
| High expression of UGT73F gene | High abundance of UGT73F enzyme | High accumulation of this compound B2 | The UGT73F gene likely encodes a glycosyltransferase that attaches a sugar to the saponin backbone to form this compound B2. |
| High expression of a WRKY transcription factor | Not Measured | High accumulation of multiple saponins | The WRKY transcription factor may be a master regulator of the saponin biosynthesis pathway. |
Pathway Enrichment Analysis and Network Modeling
The results from correlation analyses and pathway enrichment are then used to construct biological networks. researchgate.net These networks are visual models that map the complex web of interactions between molecules. biorxiv.orgfrontiersin.org Nodes in the network can represent genes, proteins, or metabolites, while the edges connecting them represent interactions, such as enzymatic reactions, regulatory control (e.g., a transcription factor regulating a gene), or strong statistical correlations. biorxiv.orgoup.com Visualizing these networks with tools like Cytoscape helps researchers to identify central hubs and key regulatory points within the this compound biosynthetic and regulatory machinery. researchgate.netnih.gov
Intellectual Property and Research Landscape of Wistariasaponin
Patent Landscape Analysis for Wistariasaponin and Related Saponins (B1172615)
A detailed analysis of the patent landscape reveals a focus on the extraction, purification, and application of saponins from the Fabaceae (legume) family, to which Wisteria belongs. While specific patents for "this compound" are not abundant, the broader technological trends for related saponins offer valuable insights.
A number of academic institutions have been at the forefront of research into saponins from Wisteria and other related species of the Fabaceae family. Their work has been crucial in isolating, characterizing, and understanding the biological potential of these compounds. Key institutions identified through their publications include:
Université de Bourgogne Franche-Comté, France: Researchers from the Laboratoire de Pharmacognosie have been actively involved in the structural analysis of oleanane-type saponins from Wisteria frutescens and Wisteria floribunda. researchgate.netresearchgate.net
University of Florence, Italy: The Interdepartmental Laboratory of Peptide and Protein Chemistry and Biology and the Department of Chemistry "Ugo Schiff" have collaborated on the structural elucidation of saponins from Wisteria. researchgate.net
Kyushu University, Japan: The Graduate School of Pharmaceutical Sciences has contributed to the research on Wisteria saponins. researchgate.net
University of Yaoundé I, Cameroon: The Laboratoire de Pharmacochimie des Substances Naturelles has conducted significant research on triterpenoid (B12794562) saponins from the Fabaceae family. nih.gov
H.E.J. Research Institute of Chemistry, International Center for Chemical and Biological Sciences, University of Karachi, Pakistan: This institute has been a key player in the study of triterpenoid saponins from plants in the Fabaceae family. nih.govtandfonline.comtandfonline.com
St. Petersburg University and Komarov Botanical Institute of the Russian Academy of Sciences, Russia: These institutions have researched the distribution of saponins in the Fabaceae family. researchgate.net
These institutions have laid the fundamental groundwork for potential commercial applications by identifying and characterizing novel saponins, including those from Wisteria.
Interactive Table: Key Academic Institutions in Wisteria and Fabaceae Saponin (B1150181) Research
| Institution | Country | Key Research Area |
| Université de Bourgogne Franche-Comté | France | Structural analysis of oleanane-type saponins from Wisteria species. researchgate.netresearchgate.net |
| University of Florence | Italy | Structural elucidation of saponins from Wisteria. researchgate.net |
| Kyushu University | Japan | Research on Wisteria saponins. researchgate.net |
| University of Yaoundé I | Cameroon | Research on triterpenoid saponins from the Fabaceae family. nih.gov |
| H.E.J. Research Institute of Chemistry, University of Karachi | Pakistan | Study of triterpenoid saponins from Fabaceae family plants. nih.govtandfonline.comtandfonline.com |
| St. Petersburg University & Komarov Botanical Institute | Russia | Distribution of saponins in the Fabaceae family. researchgate.net |
Extraction and Purification: A significant number of patents focus on methods for extracting and purifying saponins from plant materials. google.comgoogleapis.comgoogle.comnih.gov This includes processes for isolating saponins from leguminous plants. google.com The development of efficient and scalable extraction techniques is a primary focus, aiming to improve yield and purity. google.comgoogleapis.com
Pharmaceutical Applications: The pharmaceutical sector is a dominant area in saponin patenting. marketdataforecast.com Saponins are being explored for a wide range of therapeutic uses, including as adjuvants in vaccines to enhance the immune response, and for their anti-inflammatory, and anticancer properties. marketdataforecast.comnih.gov Novavax's use of a saponin-based adjuvant in its COVID-19 vaccine is a prominent recent example. marketdataforecast.com
Cosmetic Formulations: There is a growing trend of using saponins in cosmetic compositions for skin barrier repair, hydration, and anti-inflammatory purposes. vo.eu Patents describe formulations containing plant extracts rich in saponins for improving skin health. vo.eu
Agricultural Uses: Saponins are also being patented for their use in agriculture, for example, as natural pesticides and for pathogen control. google.comgoogle.com
Synthetic and Semi-Synthetic Derivatives: There is an emerging trend in the development of synthetic and semi-synthetic saponin analogues to improve efficacy and reduce toxicity. nih.gov
A Japanese patent (JP2023036802A) explicitly mentions This compound B3 in a composition for liver treatment and health maintenance, indicating a direct, albeit nascent, commercial interest in this specific compound. google.com
Interactive Table: Trends in Saponin Patenting
| Trend | Description |
| Advanced Extraction & Purification | Development of novel methods for higher yield and purity of saponins from plant sources. google.comgoogleapis.comgoogle.comnih.gov |
| Pharmaceutical Formulations | Increasing use of saponins as vaccine adjuvants, anti-inflammatory, and anticancer agents. marketdataforecast.comnih.gov |
| Cosmetic Applications | Incorporation of saponins in skincare products for barrier function, moisturization, and soothing effects. vo.eu |
| Agricultural Solutions | Utilization of saponins as natural pesticides and for controlling plant pathogens. google.comgoogle.com |
| Synthetic & Semi-Synthetic Production | Chemical modification and synthesis of saponin structures to enhance biological activity and safety profiles. nih.gov |
The analysis of the current research and patent landscape reveals several technology gaps and opportunities for future innovation concerning this compound.
Specific Therapeutic Applications: While general pharmacological activities of saponins are widely patented, there is a lack of patents specifically claiming the therapeutic uses of isolated Wistariasaponins for conditions suggested by academic research, such as their potential anti-tumor-promoting activities. nih.gov The existing Japanese patent for liver health is a starting point, but other biological activities remain underexplored from a commercial perspective. google.com
Standardized this compound Extracts: There is an opportunity to develop and patent standardized extracts of Wisteria species with a consistent and high concentration of specific Wistariasaponins. This would be valuable for the pharmaceutical and cosmetic industries, which require well-characterized and reproducible ingredients.
Adjuvant Potential: The use of saponins as vaccine adjuvants is a significant area of innovation. marketdataforecast.comnih.gov Investigating the adjuvant properties of specific Wistariasaponins and patenting their use in vaccine formulations could be a promising avenue.
Drug Delivery Systems: Saponins' ability to enhance the solubility and bioavailability of other compounds presents an opportunity for their use in drug delivery systems. nih.gov Research and patenting in this area for this compound are currently limited.
Sustainable Production Methods: As with many natural products, a sustainable and scalable supply chain is crucial. Innovations in the biotechnological production of Wistariasaponins, for instance, through plant cell cultures or metabolic engineering in microorganisms, could address this gap and offer significant patenting opportunities. ukri.orgresearchgate.net
Patent documents provide valuable technical information, though detailed experimental data for this compound itself is scarce.
JP2023036802A: This patent application discloses a composition containing this compound B3 for the treatment and health maintenance of the liver. google.com The claims of this patent would define the specific scope of protection sought for this application. A detailed analysis of the claims would be necessary to understand the precise boundaries of the invention, including the concentration ranges and formulation specifics. nih.gov The description within this patent may contain experimental data demonstrating the efficacy of this compound B3 in liver models, which is crucial for establishing the inventive step and sufficiency of disclosure. vo.eubarkerbrettell.co.ukponsip.com
Patents on Saponin Extraction from Legumes: Patents such as US4428876A describe processes for isolating saponins and flavonoids from leguminous plants. google.com These documents provide technical details on extraction solvents (e.g., aqueous alkaline solutions), purification steps using adsorbent resins, and analytical methods for monitoring the process (e.g., thin-layer chromatography). google.com This information is directly applicable to developing extraction protocols for this compound.
Formulation Patents: Patents for cosmetic and pharmaceutical compositions containing saponins describe various formulations, including topical creams and injectable solutions. vo.eu They also detail the use of other excipients and active ingredients in combination with saponins. This provides a basis for developing novel formulations incorporating this compound.
The European Patent Office (EPO) has established case law regarding the necessity of experimental data to demonstrate a plausible technical effect. barkerbrettell.co.ukponsip.com Therefore, any future patent applications for this compound will likely need to include sufficient experimental evidence to support the claimed therapeutic or other effects. vo.euhlk-ip.comepo.org
Future Directions in Wistariasaponin Research
Bridging In Vitro and In Vivo Findings for Enhanced Translational Research
A significant hurdle in natural product research is the translation of promising in vitro data into successful in vivo outcomes. sygnaturediscovery.comnih.gov For Wistariasaponin, this transition necessitates a strategic and well-designed research trajectory. Living organisms present a far more intricate environment than controlled laboratory settings, with complex interactions between different organs and tissues. sygnaturediscovery.com
The discrepancy between in vitro and in vivo results often stems from factors such as bioavailability, metabolism, and off-target effects that are not apparent in simplified cell-based assays. nih.gov Therefore, future research must focus on meticulously designed experiments that can anticipate and mitigate these challenges. This involves selecting appropriate animal models that accurately mimic human physiological and pathological conditions relevant to the therapeutic targets of this compound.
A key strategy for improving the predictive value of preclinical studies is the establishment of a strong correlation between in vitro and in vivo experimental designs. sygnaturediscovery.com This includes using in vitro models that accurately represent the specific disease or target of interest and leveraging the insights gained from these studies to inform the design of subsequent animal experiments. sygnaturediscovery.com The ultimate goal is to develop safe and effective therapies, and a robust translational research framework is essential to maximize the potential for success in later-stage clinical trials. sygnaturediscovery.com
Key Considerations for Bridging In Vitro and In Vivo this compound Research:
| Challenge | Proposed Strategy | Rationale |
| Bioavailability & Metabolism | Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies in relevant animal models. | To understand how this compound is absorbed, distributed, metabolized, and excreted, which is crucial for determining effective dosing and predicting potential toxicity. |
| Model Selection | Utilize animal models that closely replicate the human disease state being targeted. | To increase the likelihood that the observed effects in animals will be translatable to humans. |
| Biomarker Identification | Identify and validate biomarkers of this compound's activity and efficacy. | To provide measurable indicators of target engagement and therapeutic response in both preclinical and clinical studies. |
| Dose-Response Relationship | Establish a clear dose-response relationship in both in vitro and in vivo models. | To determine the optimal therapeutic window and avoid potential toxicity associated with high doses. |
Development of Advanced Preclinical Technologies for this compound Evaluation
The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo responses have spurred the development of more sophisticated preclinical models. nih.govnih.gov For the evaluation of this compound, the adoption of advanced technologies such as three-dimensional (3D) cell culture and organ-on-a-chip systems is paramount. nih.govmdpi.comnih.gov
Three-dimensional cell culture models, including spheroids and organoids, offer a more physiologically relevant environment by mimicking the tissue-specific architecture and cell-cell interactions found in vivo. nih.govmdpi.com These models can provide more accurate insights into this compound's effects on cell differentiation, metabolism, and potential drug resistance. nih.gov Spheroids, which are cellular aggregates, can be generated from a single cell type or co-cultured with various cell types to simulate the interactions within a tumor microenvironment. nih.gov
Organ-on-a-chip technology represents a significant leap forward in preclinical testing. mdpi.comnih.gov These microfluidic devices contain continuously perfused chambers with living cells arranged to simulate the physiological processes of tissues and organs. mdpi.comnih.gov By recreating the multicellular structures, tissue-tissue interfaces, and physicochemical microenvironments of human organs, these chips can replicate key organ functions and provide a more accurate prediction of a compound's efficacy and toxicity. mdpi.comnih.gov The use of organ-on-a-chip models can also significantly reduce the number of animals required for preclinical testing. nih.gov
Advanced Preclinical Models for this compound Evaluation:
| Technology | Description | Potential Application for this compound |
| 3D Spheroids | Self-assembled spherical aggregates of cells that mimic the microenvironment of tissues. nih.govfrontiersin.org | Evaluating the anti-cancer activity of this compound in a model that more closely resembles a solid tumor. |
| Organoids | Self-organizing 3D structures derived from stem cells that differentiate to form organ-specific cell types and structures. nih.gov | Assessing the tissue-specific effects and potential toxicity of this compound on models of human organs like the liver or kidney. |
| Organ-on-a-Chip | Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. mdpi.comnih.govnih.gov | Studying the absorption, metabolism, and potential systemic effects of this compound in a dynamic, multi-organ system. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights
A comprehensive understanding of this compound's mechanism of action at the molecular level is crucial for its development as a therapeutic agent. The integration of computational and experimental approaches offers a powerful strategy to elucidate these mechanisms. nih.gov In silico methods, such as molecular docking and network pharmacology, can predict the potential molecular targets of this compound and identify the biological pathways it may modulate. nih.govnih.gov
Molecular docking studies, for instance, can simulate the interaction between this compound and various protein targets, providing insights into its binding affinity and potential inhibitory effects. nih.govmdpi.comui.ac.id This information can guide experimental studies by prioritizing potential targets for validation. Network pharmacology, on the other hand, can analyze the complex interactions between the compound, its potential targets, and disease-related pathways, offering a holistic view of its pharmacological effects. nih.gov
These computational predictions must be validated through rigorous experimental studies. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound, helping to confirm the predicted mechanisms and uncover novel biological activities. This synergistic approach, combining the predictive power of computational models with the empirical evidence from experimental assays, will accelerate the discovery of this compound's precise molecular targets and its therapeutic potential. nih.gov
Biotechnological and Metabolic Engineering for Sustainable this compound Production
The sustainable and large-scale production of this compound presents a significant challenge, as its isolation from natural plant sources can be inefficient and environmentally taxing. nih.govcabidigitallibrary.org Biotechnological approaches, including plant cell and tissue cultures, metabolic engineering, and synthetic biology, offer promising alternatives for the sustainable production of this valuable compound. nih.govcabidigitallibrary.orgkoreascience.krfrontiersin.orgnih.gov
Plant cell and tissue culture techniques provide a controlled environment for the production of saponins (B1172615), independent of geographical and climatic variations. nih.govcabidigitallibrary.orgkoreascience.kr The yield of this compound in these cultures can be enhanced through various strategies, including the optimization of culture conditions and the use of elicitors to stimulate its biosynthesis. nih.govresearchgate.net
Metabolic engineering and synthetic biology offer more targeted approaches to boost this compound production. frontiersin.orgresearchgate.netresearchgate.net This can involve the overexpression of key enzymes in the saponin (B1150181) biosynthetic pathway or the downregulation of competing metabolic pathways. frontiersin.orgresearchgate.net Furthermore, heterologous production systems, such as engineered microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli, can be developed to produce this compound or its precursors. researchgate.netresearchgate.netnih.gov These microbial cell factories can be optimized for high-yield production in large-scale fermenters, providing a consistent and economically viable source of this compound. researchgate.netresearchgate.net
Biotechnological Strategies for this compound Production:
| Approach | Description | Advantages |
| Plant Cell & Tissue Culture | Cultivation of plant cells or tissues in a controlled laboratory setting to produce secondary metabolites. nih.govcabidigitallibrary.orgkoreascience.kr | Consistent production, independent of environmental factors; potential for yield enhancement through optimization and elicitation. nih.govresearchgate.net |
| Metabolic Engineering | The targeted modification of metabolic pathways within an organism to increase the production of a desired compound. frontiersin.orgresearchgate.net | Can significantly increase the yield of this compound by overcoming bottlenecks in its natural biosynthetic pathway. |
| Synthetic Biology | The design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. researchgate.netmdpi.comnih.gov | Enables the production of this compound in engineered microorganisms, offering rapid growth, scalability, and potentially lower production costs. researchgate.netresearchgate.netnih.gov |
Q & A
Q. How can researchers ensure reproducibility in this compound studies given variability in plant-derived compounds?
- Methodological Answer : Source plant material from verified repositories (e.g., USDA Germplasm) and document geographical origin/harvest time. Standardize extraction protocols using pharmacopeial guidelines. Batch-to-batch variability should be quantified via HPLC fingerprinting and disclosed in supplementary materials .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
